1-Cyclopentene-1,2,3-tricarboxylic acid
Description
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Properties
CAS No. |
31602-26-3 |
|---|---|
Molecular Formula |
C8H8O6 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
cyclopentene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-6(10)3-1-2-4(7(11)12)5(3)8(13)14/h3H,1-2H2,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
RVCLUIQHPVAIOP-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(=C(C1C(=O)O)C(=O)O)C(=O)O |
Synonyms |
1,2,3-tricarboxy-1-cyclopentene |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability of 1-Cyclopentene-1,2,3-tricarboxylic Acid Isomers
[1]
Abstract
1-Cyclopentene-1,2,3-tricarboxylic acid is a conformationally restricted analog of cis-aconitic acid , the transient intermediate in the Krebs cycle (TCA). Its structural rigidity makes it a potent competitive inhibitor of aconitase (aconitate hydratase), blocking the isomerization of citrate to isocitrate. This guide provides a comprehensive technical analysis of its thermodynamic stability, isomeric landscape, and synthesis, tailored for researchers in metabolic engineering and structure-based drug design (SBDD).
Structural Analysis & Isomeric Landscape
The Core Scaffold
The molecule consists of a cyclopentene ring with carboxylic acid substituents at positions 1, 2, and 3.
-
C1 & C2 (
): The double bond locks the carboxyl groups at positions 1 and 2 into a coplanar arrangement, maximizing -conjugation but introducing significant electronic repulsion. -
C3 (
): This chiral center allows for enantiomeric variation ( - and -isomers).
Isomer Classification
Unlike flexible open-chain tricarboxylic acids (e.g., aconitic acid), the cyclopentene scaffold limits the number of stereoisomers but introduces unique regioisomeric and tautomeric considerations.
| Isomer Type | Description | Thermodynamic Relevance |
| Stereoisomers | (3R) and (3S) Enantiomers | Energetically equivalent in achiral environments. Biologically distinct; Aconitase is stereospecific.[1][2] |
| Regioisomers | 1,2,4-tricarboxylic acid | Thermodynamically more stable than the 1,2,3-isomer due to reduced vicinal steric strain (separation of COOH groups). |
| Tautomers | 2-Cyclopentene-1,2,3-tricarboxylic acid | Less stable. Migration of the double bond out of conjugation with the C1/C2 carboxyls breaks the extended |
The "Aconitate Lock"
The 1-cyclopentene-1,2,3-tricarboxylic acid mimics the high-energy cis-aconitate conformation. In open-chain aconitic acid, the trans-isomer is thermodynamically favored (lower decomposition temperature for cis). By locking the carboxyls in the cis-like orientation on the ring, the molecule pays a thermodynamic penalty (steric strain) to gain high affinity for the enzyme active site.
Thermodynamic Stability Analysis
The stability of 1-cyclopentene-1,2,3-tricarboxylic acid is governed by a tug-of-war between conjugative stabilization and steric destabilization .
Destabilizing Factors (The "Crowded" Motif)
The vicinal arrangement of three carboxylic acid groups (positions 1, 2, and 3) creates severe Allylic Strain (A-strain) .
-
Electrostatic Repulsion: At physiological pH, ionization leads to three adjacent carboxylate anions, creating a high linear charge density and strong repulsive forces.
-
Steric Clash: The carboxyl group at C3 (pseudo-equatorial or pseudo-axial) experiences steric pressure from the planar C2-carboxyl group.
Stabilizing Factors
-
-Conjugation: The C=C double bond is conjugated with the carbonyls at C1 and C2. This resonance energy (
kcal/mol) partially offsets the steric strain. -
Intramolecular H-Bonding: In the protonated state (low pH), the proximity of the C2 and C3 carboxyls allows for stable 7-membered ring hydrogen bonds, lowering the enthalpy of formation.
Degradation Pathways
Thermodynamic instability often leads to specific degradation routes during synthesis or storage:
-
Decarboxylation: The C3-COOH is a vinylogous
-acid equivalent. Thermal stress can induce decarboxylation to yield 1-cyclopentene-1,2-dicarboxylic acid. -
Isomerization: Under basic conditions, proton abstraction at C3 can lead to double bond migration (tautomerization) or epimerization (if reversible).
Experimental Protocols: Synthesis & Isolation
Objective: Synthesis of 1-Cyclopentene-1,2,3-tricarboxylic acid via oxidative cleavage of a bicyclic precursor. Reference Basis: Gawron et al. (1971) & Modern Oxidative Methods.
Synthesis Workflow
The most robust route involves the Diels-Alder construction of a bicyclic scaffold followed by oxidative ring opening.
Step 1: Diels-Alder Cycloaddition
-
Reactants: Cyclopentadiene + Dimethyl Acetylenedicarboxylate (DMAD).
-
Product: Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate.
-
Conditions: Toluene, Reflux, 4h.
Step 2: Selective Oxidation
-
Reagent:
or (Ozonolysis). -
Target: Cleavage of the less substituted double bond (norbornadiene system) to generate the third carboxyl group.
-
Challenge: Controlling over-oxidation.
Step 3: Hydrolysis & Isolation
-
Protocol: Acid hydrolysis (HCl) of the ester intermediates.
-
Purification: Fractional crystallization from water/acetone. The 1,2,3-isomer is less soluble than the 1,2,4-regioisomers often formed as byproducts.
Visualization of Pathway (Graphviz)
Caption: Synthetic route via bicyclic intermediate cleavage, highlighting the thermal decarboxylation risk.
Applications in Drug Development
Aconitase Inhibition Mechanism
The 1,2,3-isomer acts as a transition-state analog .
-
Substrate Mimicry: Aconitase acts on cis-aconitate.[1] The enzyme requires the substrate to bind in a specific "folded" conformation to coordinate with the [4Fe-4S] cluster.
-
Rigidification: 1-Cyclopentene-1,2,3-tricarboxylic acid is "pre-organized" in this bioactive conformation. It binds to the Fe-S cluster but cannot undergo the hydration/dehydration steps required for catalysis, effectively locking the enzyme.
Bioisostere Potential
In SBDD, this scaffold serves as a rigid bioisostere for:
-
Glutamate analogs: Targeting mGluR receptors.
-
Metal Chelators: The 1,2,3-tricarboxylate motif is a potent tridentate ligand for
and .
Comparative Stability Data
| Parameter | 1-Cyclopentene-1,2,3-tricarboxylic Acid | cis-Aconitic Acid | trans-Aconitic Acid |
| Conformation | Rigid (Locked) | Flexible (Rotatable) | Flexible (Linear) |
| Thermodynamic Stability | Low (High Strain) | Low (Dehydrates easily) | High (Most stable isomer) |
| Melting Point / Decomp. | ~160-170°C (Decarboxylates) | ~125°C (Dehydrates) | ~190°C |
| Biological Activity | Competitive Inhibitor ( | Substrate | Weak Inhibitor |
References
-
Gawron, O., & Birckbichler, P. J. (1971). 1,2,3-DL-tricarboxycyclopentene-1 and other inhibitors of cis-aconitase.[3] Archives of Biochemistry and Biophysics. Link
-
Wyrzykowski, D., et al. (2011). Thermal behaviour of citric acid and isomeric aconitic acids. Journal of Thermal Analysis and Calorimetry. Link
-
Irto, A., et al. (2022). Thermodynamic Solution Properties of Trans-Aconitic acid and Its Sequestering Ability.[4] Molecules. Link
-
PubChem. Aconitic Acid Compound Summary. Link
Sources
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. Aconitase - Creative Enzymes [creative-enzymes.com]
- 3. 1,2,3-DL-tricarboxycyclopentene-1 and other inhibitors of cis-aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic Solution Properties of Trans-Aconitic acid and Its Sequestering Ability Toward Cd2+, Pb2+ and Mn2+ at Different Experimental Conditions [iris.unime.it]
Electronic Properties and DFT Calculations for Cyclopentene Tricarboxylic Acids
This guide serves as a technical whitepaper for researchers investigating the electronic structure and pharmaceutical potential of Cyclopentene Tricarboxylic Acids (CPTCAs) . It synthesizes computational protocols using Density Functional Theory (DFT) with applications in medicinal chemistry.[1][2]
Executive Summary: The Pharmacophore Potential
Cyclopentene tricarboxylic acids represent a unique class of multifunctional scaffolds in drug discovery. Unlike saturated cyclopentanes, the cyclopentene ring introduces conformational rigidity and a
Understanding the electronic distribution of these molecules via Density Functional Theory (DFT) is critical for predicting their reactivity, stability, and binding affinity before synthesis.
Computational Methodology: The Gold Standard Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol balances computational cost with accuracy, suitable for organic acids in biological contexts.
Functional and Basis Set Selection
For CPTCAs, the B3LYP hybrid functional is the industry standard for predicting geometry and vibrational frequencies. However, for analyzing non-covalent interactions (crucial for drug docking), dispersion-corrected functionals are superior.
-
Geometry Optimization: B3LYP / 6-311++G(d,p)[2][3]
-
Rationale: The diffuse functions (++) are essential for describing the lone pairs on the carboxylate oxygens and the anionic species (deprotonated forms) often found at physiological pH.
-
-
Single Point Energy & Electronic Properties: M06-2X or wB97X-D / cc-pVTZ
-
Rationale: These functionals account for dispersion forces, providing more accurate energies for
-systems and hydrogen-bonded complexes than B3LYP.
-
Solvation Models
Gas-phase calculations are insufficient for biological relevance.
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).
-
Solvent: Water (
) for physiological simulation; DMSO for solubility/spectroscopic comparison.
Workflow Diagram
Figure 1: Standardized DFT workflow for characterizing cyclopentene derivatives. Note the validation step at the frequency analysis to ensure a true thermodynamic minimum.
Electronic Properties Analysis
Frontier Molecular Orbitals (FMO)
The reactivity of CPTCAs is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Typically localized on the C=C double bond and the lone pairs of the carbonyl oxygens. A higher HOMO energy indicates a better electron donor (nucleophile).
-
LUMO Location: Often resides on the antibonding
orbitals of the carboxyl groups. A lower LUMO energy implies susceptibility to nucleophilic attack. -
Band Gap (
):-
Interpretation: A large gap (> 5 eV) suggests high chemical stability (hard molecule). A narrow gap (< 3-4 eV) suggests high polarizability and reactivity (soft molecule), which often correlates with higher biological activity.
-
Molecular Electrostatic Potential (MEP)
MEP maps are indispensable for predicting non-covalent bonding in the active site.
-
Negative Regions (Red): Concentrated over the carbonyl oxygens and the
-cloud of the cyclopentene ring. These are H-bond acceptors or cation binding sites. -
Positive Regions (Blue): Concentrated on the hydroxyl protons (-COOH). These are H-bond donors.
-
Application: In drug design, matching the MEP of the ligand to the complementary electrostatic surface of the protein target (e.g., NaV1.7 channel or enzyme pocket) is a key optimization step.
Global Reactivity Descriptors
Calculated from FMO energies, these parameters quantify the molecule's chemical behavior.
| Descriptor | Formula | Physical Meaning | Relevance to Drug Design |
| Chemical Potential ( | Tendency of electrons to escape. | Predicts charge transfer direction with the receptor. | |
| Chemical Hardness ( | Resistance to charge transfer. | "Hard" drugs are often metabolically more stable. | |
| Electrophilicity Index ( | Capacity to accept electrons. | High |
Applications in Drug Design
Bioisosterism and Scaffold Hopping
Cyclopentene tricarboxylic acids are often used as bioisosteres for:
-
Proline derivatives: Due to the 5-membered ring structure.
-
Citric acid cycle intermediates: Mimicking oxaloacetate or citrate in enzyme inhibition (e.g., Citrate Synthase or Malate Dehydrogenase inhibitors).
QSAR and Docking Logic
The electronic properties derived above feed directly into Quantitative Structure-Activity Relationship (QSAR) models.
Figure 2: Integration of DFT-derived electronic properties into QSAR modeling for drug development.
References
-
Oyeniyi, G. T., et al. (2023). "Theoretical DFT Investigation of Structure and Electronic Properties of
-Cyclopentadienyl Half-Sandwich Organochalcogenide Complexes." Electronics, 12(12), 2738.[4] [4] -
Kabi, A., & Kumar, S. (2025). "DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures." Journal of Chemistry Letters, 6(3), 212-222.[5]
-
Sun, S., et al. (2025).[6] "Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7."[6] Bioorganic & Medicinal Chemistry Letters, 130033.[6]
-
Politzer, P., & Murray, J. S. (2011). "Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects." Physical Chemistry Chemical Physics, 13, 2029-2033.
-
Ratto, A., & Honek, J. (2024).[7] "Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry." Current Medicinal Chemistry, 31(10), 1172-1213.[7]
Sources
- 1. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 6. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Cyclopentene-1,2,3-tricarboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 1-Cyclopentene-1,2,3-tricarboxylic acid, a polysubstituted cyclopentene derivative with potential applications in medicinal chemistry and materials science as a scaffold or building block. Due to the absence of a direct, single-step synthesis in the current literature, this protocol outlines a rational, multi-step approach starting from the readily accessible precursor, 1-cyclopentene-1,2-dicarboxylic acid. The synthetic strategy involves the protection of the existing carboxylic acid functionalities as an anhydride, followed by a regioselective allylic bromination at the C-3 position. Subsequent conversion of the allylic bromide to a carboxylic acid via a Grignard reaction and carboxylation, followed by deprotection, yields the target molecule. This application note provides detailed, step-by-step protocols, explains the chemical principles underpinning the experimental choices, and includes necessary safety precautions.
Introduction
Five-membered carbocyclic frameworks, such as those found in cyclopentene derivatives, are prevalent structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals. The stereoselective functionalization of the cyclopentene ring allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. 1-Cyclopentene-1,2,3-tricarboxylic acid is a molecule of interest due to its dense and versatile functionalization, presenting multiple points for further chemical modification. Its potential applications include serving as a rigid scaffold for the development of novel therapeutic agents, acting as a precursor for complex polycyclic systems, and use in the synthesis of novel polymers and materials.
This document details a proposed synthetic route, developed from established organic chemistry principles, to afford 1-Cyclopentene-1,2,3-tricarboxylic acid. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Overall Synthetic Strategy
The synthesis of 1-Cyclopentene-1,2,3-tricarboxylic acid is proposed to proceed via a three-step sequence starting from 1-cyclopentene-1,2-dicarboxylic acid. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for 1-Cyclopentene-1,2,3-tricarboxylic acid.
Experimental Protocols
Materials and Equipment
-
Reagents: 1-Cyclopentene-1,2-dicarboxylic acid, acetic anhydride, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4), magnesium turnings, iodine (for activation), anhydrous tetrahydrofuran (THF), dry ice (solid CO2), diethyl ether, hydrochloric acid (HCl), sodium bicarbonate (NaHCO3), anhydrous sodium sulfate (Na2SO4), deuterated solvents for NMR analysis.
-
Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, UV lamp (for radical initiation), dropping funnel, Schlenk line or glove box for Grignard reaction, rotary evaporator, vacuum pump, filtration apparatus, pH paper, standard laboratory glassware, NMR spectrometer, IR spectrometer, mass spectrometer.
Step 1: Synthesis of 1-Cyclopentene-1,2-dicarboxylic anhydride
Rationale: The two carboxylic acid groups of the starting material are protected as a cyclic anhydride. This prevents unwanted side reactions in the subsequent steps, particularly the Grignard reaction which is incompatible with acidic protons. The formation of the cis-anhydride is facile from the corresponding cis-dicarboxylic acid upon heating with a dehydrating agent like acetic anhydride.[1][2]
Protocol:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 64.0 mmol).
-
Add acetic anhydride (30 mL, 318 mmol) to the flask.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is 1-cyclopentene-1,2-dicarboxylic anhydride. This can be purified by recrystallization from a suitable solvent like a toluene/hexane mixture or used directly in the next step if sufficiently pure.
Step 2: Allylic Bromination of 1-Cyclopentene-1,2-dicarboxylic anhydride
Rationale: This step introduces a bromine atom at the allylic C-3 position. N-bromosuccinimide (NBS) is the reagent of choice for allylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution over addition to the double bond.[3][4][5] A radical initiator such as AIBN or UV light is required to initiate the reaction.[6]
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a UV lamp positioned to irradiate the flask, dissolve the 1-cyclopentene-1,2-dicarboxylic anhydride (from Step 1, ~9.0 g, 64.0 mmol) in anhydrous carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (11.4 g, 64.0 mmol) and a catalytic amount of AIBN (approx. 100 mg).
-
Heat the mixture to reflux (approximately 77 °C) while irradiating with the UV lamp.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct has fully precipitated.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-1-cyclopentene-1,2-dicarboxylic anhydride. This product may be used directly in the next step or purified by column chromatography on silica gel.
Step 3: Grignard Reaction and Carboxylation
Rationale: The allylic bromide is converted into a Grignard reagent, which is a powerful nucleophile. This nucleophile then attacks carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the carboxylic acid. This is a standard and efficient method for converting alkyl or aryl halides to carboxylic acids.[7] This reaction must be carried out under strictly anhydrous conditions to prevent quenching of the Grignard reagent.
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stir bar.
-
Place magnesium turnings (1.86 g, 76.8 mmol) in the flask. Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF (20 mL) to the flask.
-
Dissolve the crude 3-bromo-1-cyclopentene-1,2-dicarboxylic anhydride (~14.6 g, 64.0 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, crush a generous amount of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO2.
-
Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Hydrolysis to 1-Cyclopentene-1,2,3-tricarboxylic acid
Rationale: The final step is the hydrolysis of the anhydride ring to the corresponding dicarboxylic acids. This is typically achieved by heating in the presence of water or aqueous acid. This step will yield the final target molecule.
Protocol:
-
To the crude product from Step 3, add a mixture of water (50 mL) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the anhydride.
-
Cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain pure 1-Cyclopentene-1,2,3-tricarboxylic acid.
-
Dry the purified product in a vacuum oven. Characterize the final product by NMR, IR, and mass spectrometry.
Quantitative Data Summary
| Step | Reactant | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 1-Cyclopentene-1,2-dicarboxylic acid | 1-Cyclopentene-1,2-dicarboxylic anhydride | 156.14 | 138.12 |
| 2 | 1-Cyclopentene-1,2-dicarboxylic anhydride | 3-Bromo-1-cyclopentene-1,2-dicarboxylic anhydride | 217.02 | 231.01 |
| 3/4 | 3-Bromo-1-cyclopentene-1,2-dicarboxylic anhydride | 1-Cyclopentene-1,2,3-tricarboxylic acid | 200.15 | 216.14 |
Note: The theoretical yields are calculated based on the starting amount of 1-cyclopentene-1,2-dicarboxylic acid and assume 100% conversion in each step for the purpose of this table. Actual yields will vary.
Mechanistic Visualization
Caption: Mechanism of allylic bromination using NBS and AIBN.
References
-
Molbase. How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?. [Link]
-
PrepChem. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]
- Google Patents. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
-
Müller, J. et al. Studies in the Cyclopentane Series. I. The Synthesis of 1,2-Ureylenecyclopentane and Related Compounds. Journal of the American Chemical Society, 1951, 73(6), 2487–2490. [Link]
-
ResearchGate. Carboxylation of various allylic bromides under flow conditions versus previously described batch conditions. [Link]
-
Pozo C., J. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University, 1963. [Link]
-
OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
YouTube. Allylic Bromination Using NBS. [Link]
-
Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. [Link]
- Google Patents. US2790757A - Process for allylic bromination of esters of olefinic carboxylic acids.
-
The Journal of Organic Chemistry. Improved selectivity in the preparation of some 1,1-difunctionalized 3-cyclopentenes. High yield synthesis of 3-cyclopentenecarboxylic acid. [Link]
-
Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Chemistry Steps. Alkyl Halides to Carboxylic Acids. [Link]
Sources
- 1. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
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- 7. Alkyl Halides to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Utilization of Cyclopentene Carboxylic Acids in the Synthesis of Pharmaceutical Intermediates
Abstract
The cyclopentane carbocyclic ring is a recurring and valuable scaffold in the development of therapeutic agents, lending favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of cyclopentene-derived building blocks, specifically focusing on the synthesis and elaboration of 1-Cyclopentene-1,2-dicarboxylic acid as a precursor to valuable pharmaceutical intermediates. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.
Introduction: The Cyclopentane Moiety as a Privileged Scaffold in Medicinal Chemistry
The cyclopentane ring system, while seemingly simple, offers a unique combination of conformational flexibility and steric bulk that is highly advantageous in drug design.[2] Its lipophilic nature can enhance membrane permeability and improve oral bioavailability. Furthermore, the defined stereochemistry of substituted cyclopentanes allows for precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[2] The introduction of a cyclopentyl group can significantly influence a molecule's metabolic stability, often by blocking sites of oxidative metabolism.[1] Consequently, cyclopentane and its unsaturated counterpart, cyclopentene, are found at the core of numerous approved drugs and clinical candidates, spanning a wide range of therapeutic areas including antiviral, anticancer, and anti-inflammatory agents.[1][2]
This guide focuses on the practical application of a versatile cyclopentene-based starting material, 1-Cyclopentene-1,2-dicarboxylic acid, for the synthesis of advanced pharmaceutical intermediates.
Synthesis of the Key Intermediate: cis-1,2-Cyclopentanedicarboxylic Acid
A common and highly useful transformation of 1-cyclopentene-1,2-dicarboxylic acid is its reduction to the saturated cis-1,2-cyclopentanedicarboxylic acid. The cis stereochemistry is a direct consequence of the catalytic hydrogenation mechanism, where hydrogen is delivered to one face of the double bond. This saturated dicarboxylic acid serves as a versatile building block for further elaboration.[3]
Experimental Protocol: Catalytic Hydrogenation of 1-Cyclopentene-1,2-dicarboxylic Acid
This protocol outlines the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid to yield cis-1,2-cyclopentanedicarboxylic acid. The procedure is adapted from established methods for the reduction of unsaturated carboxylic acids.[3]
Rationale: Catalytic hydrogenation is a clean, efficient, and highly diastereoselective method for the reduction of alkenes. The choice of a noble metal catalyst, such as palladium on carbon (Pd/C), ensures high catalytic activity under mild conditions. The cis configuration of the product is a predictable outcome of syn-addition of hydrogen across the double bond.
Materials:
-
1-Cyclopentene-1,2-dicarboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), ACS grade
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar setup
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a suitable pressure vessel of a Parr hydrogenation apparatus, add 1-Cyclopentene-1,2-dicarboxylic acid.
-
Solvent and Catalyst Addition: Add methanol to dissolve the starting material. Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst. The catalyst loading can typically be in the range of 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Agitate the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. For a more precise determination, thin-layer chromatography (TLC) or proton NMR of an aliquot can be used.
-
Work-up: Upon completion, carefully vent the hydrogen from the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Isolation: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude cis-1,2-cyclopentanedicarboxylic acid. The product can be further purified by recrystallization if necessary.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 1-Cyclopentene-1,2-dicarboxylic acid | 1.0 eq | Starting material |
| 10% Pd/C | 1-5 mol% | Catalyst for hydrogenation |
| Methanol | Sufficient to dissolve | Solvent |
| Hydrogen Pressure | 50 psi | Hydrogen source for reduction |
| Temperature | Room Temperature | Reaction condition |
Application in Pharmaceutical Intermediate Synthesis: From Dicarboxylic Acid to a Chiral Diamine Precursor
The synthesized cis-1,2-cyclopentanedicarboxylic acid can be converted into a variety of valuable pharmaceutical intermediates. The following protocol details the conversion to a chiral diamine precursor, which can be a key building block for ligands, catalysts, and bioactive molecules.
Workflow for the Synthesis of a Chiral Diamine Precursor
Caption: Synthetic workflow from a dicarboxylic acid to a chiral diamine precursor.
Step 1: Anhydride Formation
Rationale: The conversion of the dicarboxylic acid to a cyclic anhydride activates the carboxyl groups and facilitates the subsequent regioselective reaction with a chiral amine. Acetic anhydride is a common and effective dehydrating agent for this purpose.
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Place cis-1,2-cyclopentanedicarboxylic acid in a round-bottom flask.
-
Add an excess of acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid by-product under reduced pressure to obtain the crude cis-1,2-cyclopentanedicarboxylic anhydride.
Step 2: Imide Formation with a Chiral Amine
Rationale: The reaction of the anhydride with a chiral, non-racemic amine introduces a stereocenter, which will guide the stereochemistry of subsequent transformations. The formation of the imide is a robust and high-yielding reaction.
Materials:
-
cis-1,2-Cyclopentanedicarboxylic anhydride
-
(R)-(+)-α-Methylbenzylamine (or other chiral amine)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Dissolve the anhydride in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add one equivalent of the chiral amine (e.g., (R)-(+)-α-Methylbenzylamine).
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Once no more water is collected, the reaction is complete.
-
Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude chiral imide can be purified by column chromatography or recrystallization.
Step 3: Rearrangement to a Diamine Precursor
Rationale: A Hofmann or Curtius rearrangement can be employed to convert the imide into a diamine precursor. These rearrangements are classic methods for the conversion of amides or acyl azides to amines with the loss of one carbon atom.
Note: The specific conditions for these rearrangements can vary significantly and require careful optimization. The following is a generalized representation.
Hofmann Rearrangement Example:
Materials:
-
Chiral imide
-
Sodium hypobromite (or sodium hydroxide and bromine)
-
Appropriate solvent (e.g., water, methanol)
Procedure:
-
The chiral imide is treated with a cold aqueous solution of sodium hypobromite.
-
The reaction mixture is carefully heated to effect the rearrangement.
-
Acid-base work-up is typically required to isolate the resulting amino acid, which serves as the diamine precursor.
Conclusion
1-Cyclopentene-1,2,3-tricarboxylic acid and its derivatives, such as 1-cyclopentene-1,2-dicarboxylic acid, are valuable starting materials for the synthesis of complex pharmaceutical intermediates. The protocols provided herein demonstrate a reliable pathway from a simple cyclopentene derivative to a chiral diamine precursor, showcasing the versatility of this chemical scaffold. The logic behind each synthetic step, from the diastereoselective hydrogenation to the introduction of chirality and subsequent functional group transformations, highlights the strategic thinking required in modern drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- Benchchem. (n.d.). Application Notes and Protocols: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates.
- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
- Baran Lab. (2005, February 9). Cyclopentane Synthesis.
- ResearchGate. (2014, May). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- Natural Micron Pharm Tech. (n.d.). 3-Cyclopentene-1-carboxylic Acid.
- Benchchem. (n.d.). 1,2-Cyclopentanedicarboxylic Acid|CAS 50483-99-3.
- Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
Sources
Application Notes and Protocols for Controlled Release Systems Utilizing 1-Cyclopentene-1,2,3-tricarboxylic Acid Frameworks
Introduction: The Potential of 1-Cyclopentene-1,2,3-tricarboxylic Acid in Advanced Drug Delivery
The rational design of drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing systemic toxicity. At the heart of this endeavor lies the choice of framework material, which dictates the loading capacity, release kinetics, and biocompatibility of the delivery vehicle. 1-Cyclopentene-1,2,3-tricarboxylic acid emerges as a compelling, yet underexplored, building block for such systems. Its unique structural features—a rigid cyclopentene ring functionalized with three carboxylic acid groups—offer a trifecta of opportunities for the construction of sophisticated controlled release frameworks, such as Metal-Organic Frameworks (MOFs) and functionalized polymers.
The presence of multiple carboxylic acid moieties provides versatile coordination sites for metal ions, paving the way for the synthesis of highly porous and tunable MOFs.[1][2] The unsaturated cyclopentene backbone introduces a degree of conformational rigidity and potential for further chemical modification. These inherent properties suggest that frameworks derived from 1-Cyclopentene-1,2,3-tricarboxylic acid could exhibit favorable characteristics for drug encapsulation and controlled release, meriting a detailed exploration of their synthesis and application.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis, characterization, and evaluation of 1-Cyclopentene-1,2,3-tricarboxylic acid-based frameworks for controlled drug release applications.
Part 1: Synthesis of a Metal-Organic Framework (MOF) with 1-Cyclopentene-1,2,3-tricarboxylic Acid
The following is a representative protocol for the solvothermal synthesis of a zinc-based MOF using 1-Cyclopentene-1,2,3-tricarboxylic acid as the organic linker. This method is based on established procedures for MOF synthesis with other polycarboxylic acids and serves as a starting point for optimization.[2][3]
Materials and Equipment
| Reagent/Equipment | Specification | Supplier |
| 1-Cyclopentene-1,2,3-tricarboxylic acid | ≥98% | Sigma-Aldrich |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol | 200 proof, absolute | Sigma-Aldrich |
| Chloroform | ACS reagent, ≥99.8% | Sigma-Aldrich |
| Teflon-lined stainless steel autoclave | 23 mL | Parr Instrument Co. |
| Programmable oven | VWR | |
| Centrifuge | Eppendorf | |
| Schlenk line | Chemglass | |
| Powder X-ray Diffractometer (PXRD) | Bruker | |
| Thermogravimetric Analyzer (TGA) | TA Instruments | |
| Gas sorption analyzer | Micromeritics |
Experimental Workflow: MOF Synthesis
Caption: Workflow for the solvothermal synthesis of a 1-Cyclopentene-1,2,3-tricarboxylic acid-based MOF.
Detailed Protocol: MOF Synthesis
-
Solution A Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of 1-Cyclopentene-1,2,3-tricarboxylic acid in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
-
Solution B Preparation: In a separate 20 mL scintillation vial, dissolve 0.15 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Reaction Mixture: In a 23 mL Teflon-lined stainless steel autoclave, combine Solution A and Solution B.
-
Solvothermal Synthesis: Seal the autoclave and place it in a programmable oven. Heat to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Cooling: After 72 hours, turn off the oven and allow the autoclave to cool naturally to room temperature.
-
Isolation: Carefully open the autoclave and collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Washing: Decant the supernatant and wash the solid product with 10 mL of fresh DMF three times, followed by washing with 10 mL of ethanol three times. Centrifuge and decant between each wash.
-
Solvent Exchange: To remove residual high-boiling point solvent, immerse the product in 10 mL of chloroform for 24 hours. Replace the chloroform with a fresh portion and repeat for a total of three exchanges.
-
Activation: After the final chloroform wash, decant the solvent and transfer the solid to a Schlenk tube. Activate the MOF by heating under dynamic vacuum at 150 °C for 12 hours to remove all guest molecules from the pores.
-
Storage: Store the activated MOF under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric moisture.
Characterization of the MOF
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystalline phase and purity of the synthesized MOF. | A unique diffraction pattern indicating the formation of a new crystalline material. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of guest molecules after activation. | A weight loss step corresponding to the removal of coordinated and guest solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF. | A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is desirable for high drug loading.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the zinc centers. |
Part 2: Drug Loading and In Vitro Release Studies
This section outlines a general protocol for the encapsulation of a model drug, such as Doxorubicin (DOX), into the synthesized MOF and the subsequent evaluation of its release profile.
Drug Loading Protocol
-
Drug Solution Preparation: Prepare a 1 mg/mL solution of Doxorubicin hydrochloride in deionized water.
-
Encapsulation: Disperse 10 mg of the activated MOF in 5 mL of the DOX solution.
-
Incubation: Gently agitate the suspension on a shaker at room temperature for 24 hours in the dark to prevent photodegradation of DOX.
-
Isolation of Drug-Loaded MOF: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the DOX-loaded MOF.
-
Washing: Carefully wash the pellet with a small amount of deionized water to remove any surface-adsorbed drug.
-
Quantification of Loading: The amount of encapsulated drug can be determined by measuring the concentration of DOX in the supernatant before and after loading using UV-Vis spectroscopy at a wavelength of 480 nm. The drug loading content (DLC) and encapsulation efficiency (EE) can be calculated using the following formulas:
-
DLC (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
-
EE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
In Vitro Drug Release Protocol
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Release Study Setup: Disperse 5 mg of the DOX-loaded MOF in 10 mL of the PBS release medium in a dialysis bag (e.g., MWCO 12 kDa).
-
Incubation: Place the dialysis bag in a larger vessel containing 40 mL of fresh PBS at 37 °C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the outer vessel and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Measure the concentration of released DOX in the collected samples using UV-Vis spectroscopy or fluorescence spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Drug Release Mechanism Visualization
Caption: Schematic of drug loading into and controlled release from the MOF framework.
Part 3: Polymer-Based Systems Incorporating 1-Cyclopentene-1,2,3-tricarboxylic Acid
1-Cyclopentene-1,2,3-tricarboxylic acid can also be utilized as a functional monomer or cross-linking agent in the synthesis of biodegradable polymers for drug delivery.[5][6] For instance, it can be incorporated into polyester backbones through condensation polymerization with diols. The pendant carboxylic acid groups can then be used for drug conjugation or for modulating the polymer's hydrophilicity and degradation rate.
Representative Polymer Synthesis Protocol
This protocol describes the synthesis of a polyester by condensation polymerization of 1-Cyclopentene-1,2,3-tricarboxylic acid with a diol, such as 1,4-butanediol.
-
Monomer Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine equimolar amounts of 1-Cyclopentene-1,2,3-tricarboxylic acid and 1,4-butanediol.
-
Catalyst: Add a catalytic amount of an esterification catalyst, such as p-toluenesulfonic acid.
-
Polymerization: Heat the mixture to 180-200 °C under a slow stream of nitrogen to facilitate the removal of water produced during the reaction.
-
Vacuum: After several hours, apply a vacuum to drive the reaction to completion and increase the molecular weight of the polymer.
-
Purification: Dissolve the resulting polymer in a suitable solvent (e.g., THF) and precipitate it in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst.
-
Drying: Dry the purified polymer under vacuum at 40 °C until a constant weight is achieved.
The resulting polymer can then be formulated into nanoparticles or microparticles for drug encapsulation using techniques such as nanoprecipitation or emulsion solvent evaporation.[7][8] The drug release from these polymeric systems will be governed by a combination of diffusion and polymer degradation.[9][10]
Conclusion and Future Perspectives
1-Cyclopentene-1,2,3-tricarboxylic acid presents a promising platform for the development of novel controlled release systems. Its unique chemical structure allows for the creation of both crystalline MOFs and amorphous polymer-based delivery vehicles. The protocols outlined in this application note provide a foundational framework for the synthesis, characterization, and evaluation of these systems. Further research should focus on optimizing the synthesis conditions to tailor the properties of the frameworks, exploring the loading and release of a wider range of therapeutic agents, and conducting in vivo studies to assess their biocompatibility and therapeutic efficacy. The versatility of this tricarboxylic acid building block opens up exciting avenues for the design of next-generation drug delivery technologies.
References
-
Savonnet, M., Kockrick, E., Camarata, A., Bazer-Bachi, D., Bats, N., Lecocq, V., Pinel, C., & Farrusseng, D. (2011). Combinatorial Synthesis of Metal-Organic Frameworks libraries by Click-Chemistry. New Journal of Chemistry, 35(9), 1883-1887. [Link]
-
Li, Y., Wang, C., Wang, J., Zhang, L., & Wang, J. (2014). A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. CrystEngComm, 16(33), 7712-7721. [Link]
-
Ahmad, Z., Ali, S. M., & El-Hakam, S. A. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Materials, 16(3), 979. [Link]
-
Berezin, A. S., Samsonenko, D. G., & Fedin, V. P. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Inorganics, 9(3), 19. [Link]
-
Khan, Z. U., Ali, H. M., Ullah, H., Rahman, G., & Zubair, M. (2024). Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor. RSC Advances, 14(3), 1899-1907. [Link]
-
Li, M., & Wang, J. (2022). Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy. Pharmaceutics, 14(4), 839. [Link]
-
PubChem. 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl-. [Link]
-
Abrous, C. A., D’Andrea, P., Tassoni, M., & Kozikowski, A. P. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4248-4251. [Link]
-
Sahu, S. K., & De, A. (2024). Polymer-Based Drug Delivery Systems for Cancer Therapeutics. Polymers, 16(6), 820. [Link]
-
Fritzsche, H., Schallon, A., & Schubert, U. S. (2020). Matching drug and polymer for efficient delivery of anti-inflammatory drugs: PLGA, polyesteramides, and acetalated dextran. Journal of Materials Chemistry B, 8(34), 7695-7705. [Link]
-
Sharma, A., & Sharma, G. (2017). Polymer Science. MOJ Biorg Org Chem, 1(4), 130-136. [Link]
-
Sun, S., Zheng, Y., Eastman, K. J., & Zhou, J. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 123, 130033. [Link]
-
Oyewumi, M. O., & Akala, E. O. (2021). PLGA-CS-PEG Microparticles for Controlled Drug Delivery in the Treatment of Triple Negative Breast Cancer Cells. Polymers, 13(15), 2557. [Link]
Sources
- 1. A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Matching drug and polymer for efficient delivery of anti-inflammatory drugs: PLGA, polyesteramides, and acetalated dextran - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. - MedCrave online [medcraveonline.com]
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- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification strategies for removing isomers from 1-Cyclopentene-1,2,3-tricarboxylic acid
This guide serves as a technical support center for the purification of 1-Cyclopentene-1,2,3-tricarboxylic acid , addressing the specific challenges of removing regioisomers and resolving enantiomers.
Executive Summary
Purifying 1-Cyclopentene-1,2,3-tricarboxylic acid presents a dual challenge: separating regioisomers (impurities arising from non-selective carboxylation) and resolving enantiomers (due to the chiral center at C3).[1][2][3] This guide prioritizes scalable, self-validating protocols over theoretical discussion, focusing on fractional crystallization for bulk cleanup and diastereomeric salt formation for chiral resolution.
Phase 1: Identification & Characterization
Q1: What specific isomers should I expect in my crude mixture?
A: Depending on your synthesis route (e.g., oxidative cleavage or carboxylation of cyclopentadiene derivatives), you will likely encounter three distinct classes of isomers. Correctly identifying them is critical for selecting the right purification strategy.
| Isomer Class | Description | Structural Origin | Separation Strategy |
| Enantiomers | (3R) and (3S) | The C3 carbon is chiral.[1][2][4] The C1=C2 double bond locks the conformation, but C3 creates optical isomerism. | Chiral Resolution (Salt formation or Chiral HPLC).[5] |
| Regioisomers | 1,2,4-Tricarboxylic acid | Migration of the carboxyl group during synthesis. | Fractional Crystallization or RP-HPLC. |
| Double Bond Isomers | 2-Cyclopentene-1,2,3-tricarboxylic acid | Migration of the double bond (often thermodynamically driven). | RP-HPLC (Distinct UV/retention profile). |
Q2: How do I rapidly distinguish between regioisomers and enantiomers without a chiral column?
A: Use 1H NMR and 13C NMR .
-
Enantiomers: In an achiral environment (standard NMR solvent), (R) and (S) enantiomers have identical spectra. You will see one set of peaks.
-
Regioisomers: Will show distinct coupling patterns. For 1-cyclopentene-1,2,3-tricarboxylic acid, look for the specific splitting of the C4 and C5 methylene protons, which differ significantly from the 1,2,4-isomer pattern.
-
Validation: If your NMR shows a "clean" single compound but your melting point is broad or depressed, you likely have a racemic mixture of enantiomers.
Phase 2: Bulk Purification (Regioisomer Removal)
Q3: My crude product is a sticky solid. How do I remove regioisomers before attempting chiral resolution?
A: Tricarboxylic acids are highly polar and prone to "oiling out." Do not attempt chromatography immediately. Use Fractional Crystallization from water or aqueous alcohol.
Protocol: Aqueous Recrystallization
-
Dissolution: Dissolve crude acid in minimum boiling water (approx. 100°C).
-
Clarification: If colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.
-
Nucleation: Allow the filtrate to cool slowly to room temperature.
-
Critical Step: If oiling occurs, scratch the glass surface or add a seed crystal of the desired regioisomer.
-
-
Harvest: Cool to 4°C overnight. Filter the white crystalline solid.[6]
-
Wash: Wash with ice-cold water (minimal volume) to remove the more soluble regioisomers (often the 1,2,4-isomer remains in the mother liquor due to lower lattice energy).
Why this works: The 1,2,3-tricarboxylic acid arrangement often facilitates intermolecular hydrogen bonding that creates a stable crystal lattice, whereas impurities disrupt this lattice and remain in solution.
Phase 3: Enantiomeric Resolution (Chiral Separation)
Q4: How do I separate the (R) and (S) enantiomers on a multigram scale?
A: The most robust method is Diastereomeric Salt Formation using a chiral amine. Since your molecule is a tricarboxylic acid, it has three acidic protons. You generally target the most acidic carboxyl group (C1 or C2) for salt formation.
Recommended Resolving Agents:
-
(R)-(+)-
-Methylbenzylamine (Phenylethylamine) - Cost-effective, scalable. -
Brucine or Quinine - Traditional, highly effective for polyacids, but toxic. Use as a secondary option.
Step-by-Step Resolution Protocol:
-
Stoichiometry: Use 0.5 to 1.0 equivalents of the chiral amine. Using 1 equivalent often precipitates the less soluble diastereomeric salt, while the other remains in solution.[7][8]
-
Solvent System: Ethanol/Water (95:5 or 90:10).
-
Formation:
-
Dissolve the racemic acid in hot ethanol.
-
Add the chiral amine slowly.
-
Allow to cool undisturbed.
-
-
Filtration: Collect the precipitate (Salt A). The mother liquor contains Salt B (enriched in the opposite enantiomer).
-
Liberation:
-
Suspend Salt A in water.
-
Acidify with 2M HCl to pH < 1.
-
Extract the free acid into Ethyl Acetate (3x).
-
Dry (MgSO4) and evaporate.[6]
-
-
Validation: Check Optical Rotation
or run Chiral HPLC.
Q5: I tried salt formation, but I got a gum/oil instead of crystals. What now?
A: This is the "Pasteur's Nightmare."
-
Troubleshoot 1 (Solvent): Change the solvent polarity.[9] If Ethanol/Water failed, try Acetone or Isopropanol .
-
Troubleshoot 2 (Counter-ion): Switch the amine. If
-methylbenzylamine oils out, try Ephedrine or Cinchonidine . -
Troubleshoot 3 (Seed): If you have any pure enantiomer (even micrograms from HPLC), use it to seed the mixture.
Phase 4: High-Performance Liquid Chromatography (HPLC)
Q6: What is the standard HPLC method for purity analysis?
A: For non-chiral purity (regioisomers/degradation), use a standard Reverse Phase (C18) method with ion suppression.
Analytical Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Acid is required to keep COOH protonated.
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (Carboxyl) and 230 nm (Conjugated alkene).
-
Note: The 1-cyclopentene double bond is conjugated with the C1/C2 carboxyls, shifting the
slightly higher than isolated alkenes.
-
Q7: Which column should I use for Chiral HPLC?
A: Tricarboxylic acids are difficult on standard chiral columns due to strong non-specific interactions.
-
Recommended Column: Chiralpak IC or Chiralpak AD-H (Immobilized polysaccharide type).
-
Mobile Phase: Normal Phase (Hexane/IPA/TFA) is standard, but for tricarboxylic acids, Polar Organic Mode (Acetonitrile/MeOH/TFA/DEA) often yields sharper peaks.
-
Additive: You MUST use an acidic additive (0.1% TFA) to suppress ionization of the COOH groups, otherwise, peaks will tail severely.
Visual Workflows
Figure 1: Purification Decision Matrix
Use this logic tree to determine the sequence of operations.
Caption: Decision matrix for selecting purification method based on scale and isomeric profile.
Figure 2: Diastereomeric Salt Resolution Workflow
The chemical mechanism for separating enantiomers.[5][11]
Caption: Workflow for the resolution of enantiomers via diastereomeric salt formation.
References
-
SIELC Technologies. "Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column." SIELC Applications. Accessed February 21, 2026. [Link]
-
Chemistry LibreTexts. "Resolution (Separation) of Enantiomers." Organic Chemistry. Accessed February 21, 2026. [Link]
-
PubChem. "1-Cyclopentene-1-carboxylic acid, 2,3,3-trimethyl- (Analogous Structure)." National Library of Medicine. Accessed February 21, 2026. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. ijpbs.com [ijpbs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Metal Coordination with Cyclopentene Tricarboxylic Ligands
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting metal coordination failures involving cyclopentene tricarboxylic acid and its derivatives. As a Senior Application Scientist, I understand that while these ligands offer exciting opportunities for creating novel metal-organic frameworks (MOFs), coordination polymers, and bespoke metal complexes, their flexibility and multiple coordination sites can present unique synthetic challenges.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level FAQs to in-depth troubleshooting, focusing on the "why" behind each experimental step to empower you to make informed decisions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my reaction forming an insoluble powder or gel instead of crystals?
This is the most common issue and typically points to the rapid formation of an amorphous coordination polymer.[3] The three carboxylate groups on the flexible cyclopentene ring can bridge multiple metal centers simultaneously, leading to uncontrolled, kinetically favored precipitation instead of the slower, ordered growth required for single crystals.
Q2: My product yield is consistently low. What are the primary factors to investigate?
Low yields often stem from one of three issues: (1) Incomplete deprotonation of the carboxylic acid groups, leaving the ligand unable to coordinate effectively; (2) The formation of a soluble, partially-coordinated species that does not precipitate or crystallize under the reaction conditions; or (3) Steric hindrance from the cyclopentene ring preventing optimal coordination geometry.
Q3: I'm seeing broad, uninterpretable peaks in my ¹H NMR spectrum. Is my product impure?
Not necessarily. Broad peaks can indicate several phenomena besides impurity. If you are working with a paramagnetic metal center (e.g., Cu²⁺, Mn²⁺, Fe³⁺), peak broadening is expected due to the influence of the unpaired electrons on nearby protons.[4][5][6] Alternatively, it could signify dynamic processes in solution, such as ligand exchange or fluxionality of the complex, where the molecule is rapidly changing its conformation on the NMR timescale.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Poor Yield or No Product Formation
Q: I've mixed my metal salt and cyclopentene tricarboxylic acid ligand, but after the specified reaction time, I see no precipitate, or my isolated yield is minimal. What's going wrong?
A: This problem centers on reaction thermodynamics and kinetics. The coordination bond formation is likely not favored or is proceeding too slowly under your current conditions. Let's break down the causal chain and solutions.
-
Inadequate Deprotonation (pH Control is Critical):
-
The "Why": Carboxylate ligands coordinate most effectively when deprotonated (R-COOH → R-COO⁻). The pKa values of the three carboxylic acid groups dictate the pH required for this to occur. If the reaction medium is too acidic, the ligand will remain protonated and will not coordinate to the metal center.[7][8] The pH can drastically influence the final dimensionality and structure of coordination polymers.[9]
-
Troubleshooting Protocol:
-
Measure the pH: Before and during the reaction, monitor the pH of your solution.
-
Introduce a Base: Add a suitable base (e.g., NaOH, triethylamine, ammonia) dropwise to raise the pH. A common strategy is to pre-dissolve the ligand in a basic solution before introducing the metal salt.[10] For sensitive reactions, consider using a buffer system to maintain a stable pH.
-
Target pH Range: Aim for a pH value 1-2 units above the highest pKa of the tricarboxylic acid to ensure complete deprotonation.
-
-
-
Solvent Mismatch:
-
The "Why": The solvent plays a multifaceted role. It must dissolve both the ligand and the metal salt, but its coordinating ability can also interfere. Solvents like DMSO or DMF can sometimes act as competing ligands, binding to the metal center and preventing the cyclopentene tricarboxylic acid from coordinating.[11][12][13] Conversely, a solvent that is too non-polar may cause the ligand or metal salt to precipitate before they can react.
-
Troubleshooting Protocol:
-
Consult Solubility Tables: Ensure your starting materials are soluble in the chosen solvent.
-
Solvent Screening: If solubility is poor or competition is suspected, screen a range of solvents with varying polarities and coordinating abilities (e.g., Methanol, Ethanol, Acetonitrile, Water, or mixed solvent systems).[13]
-
Consider Solvothermal/Hydrothermal Conditions: For stubborn reactions, heating the reaction mixture in a sealed vessel (solvothermal/hydrothermal synthesis) can increase solubility and provide the energy needed to overcome kinetic barriers.[14]
-
-
-
Steric Hindrance and Reaction Kinetics:
-
The "Why": The cyclopentene ring, while flexible, can create steric crowding that slows down the coordination process. The ligand may need to adopt a specific, higher-energy conformation to bind effectively. If the reaction temperature is too low, the activation energy for this conformational change may not be met.
-
Troubleshooting Protocol:
-
Increase Temperature: Gradually increase the reaction temperature. Refluxing the solution is a common approach.
-
Increase Reaction Time: Some coordination reactions, especially those forming complex, multi-dimensional structures, can be slow. Extend the reaction time from hours to days and monitor for product formation.
-
-
Issue 2: Formation of Insoluble Precipitate or Amorphous Polymer
Q: My reaction immediately produces a heavy, sticky, or powdery precipitate that is insoluble in common solvents and shows no clear crystalline features. How can I promote the formation of an ordered, crystalline product?
A: This is a classic case of kinetics winning over thermodynamics. You are forming a kinetically-favored, disordered coordination polymer. The goal is to slow down the reaction to allow for the controlled, reversible bond formation necessary for crystal growth.
-
Excessive Reaction Rate:
-
The "Why": Rapid mixing of high-concentration reagents leads to a burst of nucleation events, forming a large number of small, disordered particles that crash out of solution as an amorphous solid.[15]
-
Troubleshooting Protocol:
-
Lower Reagent Concentration: Work with more dilute solutions of both the metal salt and the ligand.
-
Slow Addition: Use a syringe pump or dropping funnel to add one reagent solution to the other over a period of several hours.
-
Reduce Temperature: Lowering the reaction temperature will decrease the rate of coordination, giving the molecules more time to self-assemble into an ordered lattice.
-
-
-
Uncontrolled Crystallization/Precipitation:
-
The "Why": Crystal growth requires a slow, controlled change in solubility. If the product is completely insoluble in the reaction solvent, it will precipitate immediately upon formation, preventing the growth of well-defined crystals.
-
Troubleshooting Protocol:
-
Solvent Diffusion/Layering: This is a powerful technique for growing single crystals. Dissolve the ligand in a less dense solvent and the metal salt in a denser solvent. Carefully layer the lighter solvent on top of the denser one in a narrow tube. Crystals will form slowly at the interface over days or weeks.[13]
-
Vapor Diffusion: Place a vial containing your reaction solution inside a larger, sealed jar that contains a small amount of an "anti-solvent" (a solvent in which your product is insoluble but which is miscible with your reaction solvent). The slow diffusion of the anti-solvent vapor into the reaction vial will gradually decrease the product's solubility, promoting slow crystallization.
-
-
-
Lack of a Template or Modulator:
-
The "Why": Sometimes, the system needs help to avoid forming a dense, 3D polymer. A "modulating agent," often a monodentate ligand like acetic acid or pyridine, can compete with the tricarboxylate for metal coordination sites.[16] This temporarily "caps" some sites, preventing runaway polymerization and encouraging the formation of lower-dimensionality, more soluble, and often crystalline products.
-
Troubleshooting Protocol:
-
Introduce a Modulator: Add a stoichiometric or even super-stoichiometric amount of a simple carboxylic acid (e.g., acetic acid, formic acid) or a simple N-donor ligand (e.g., pyridine) to the reaction mixture. The optimal amount will need to be determined empirically.
-
-
Caption: Common coordination modes for polycarboxylate ligands.
References
- Solvent Influence in the Synthesis of Lead(II)
- A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin-Crossover Coordination Complexes and Metal-Organic Cages. (2020). ChemRxiv.
- NMR Spectroscopy. (2022). Chemistry LibreTexts.
- Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. (2003). American Chemical Society.
- Why NMR spectra are not preferred for characterisation of transition metal complexes?. (2020).
- Effect of Coordinated Solvent Molecules on Metal Coordination Sphere and Solvent-Induced Transform
- How does a solvent affect the crystallization process of coordination compounds?. (2012).
- Solvent extraction: the coordination chemistry behind extractive metallurgy. (2013). Chemical Society Reviews.
- Solvent free synthesis of some metal complexes of carboxylate and nitrogen donor ligand. (2022).
- Preparation of Powders by Arrested Precipitation Processes using Reactions of Metal Complexes in Supercritical Fluids. (n.d.). IntechOpen.
- Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. (2014). Chemical Society Reviews.
- Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications. (2019).
- The Effect of pH on the Dimensionality of Coordination Polymers. (2025).
- Synthesis of metal containing polymers. (n.d.). African Scientist Journal.
- The Effect of pH. (2022). Chemistry LibreTexts.
- CARBOXYLIC ACIDS AS ACIDS. (n.d.). Chemguide.
- A study of two Co-based metal–organic frameworks with cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid linkers for battery–supercapacitor hybrid devices. (2024). RSC Publishing.
Sources
- 1. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. publications.africanscientistjournal.org [publications.africanscientistjournal.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. web.vu.lt [web.vu.lt]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
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- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
Overcoming steric hindrance in 1-Cyclopentene-1,2,3-tricarboxylic acid derivatization
Technical Support Center: 1-Cyclopentene-1,2,3-tricarboxylic Acid Derivatization
Status: Online 🟢 Current Wait Time: 0 min Specialist: Dr. Aris (Senior Application Scientist, Process Chemistry)
Welcome to the High-Steric Chemistry Support Hub
You are likely here because standard Fischer esterification or EDC/NHS coupling failed on your 1-cyclopentene-1,2,3-tricarboxylic acid scaffold. You are dealing with the "Crowded Triangle" effect : three contiguous carboxyl groups on a five-membered ring, combining vinylic electronic deactivation (C1, C2) with allylic steric strain (C3).
This guide treats your synthesis like a troubleshooting ticket, providing root-cause analysis and field-proven protocols to overcome steric hindrance without triggering decarboxylation.
Ticket #001: "Standard coupling reagents (EDC/DCC) yielded <10% product."
Diagnosis: Steric Blocking of the Tetrahedral Intermediate. Standard coupling reagents require the nucleophile (alcohol/amine) to attack the activated carbonyl carbon. In 1-cyclopentene-1,2,3-tricarboxylic acid, the C1 and C2 carboxyls are planar (sp2), while C3 is sp3. The sheer bulk of three adjacent groups prevents the formation of the required tetrahedral intermediate.
The Fix: The "Steric Bypass" (Cesium-Promoted Alkylation) Do not attack the crowded carbonyl. Instead, turn the carboxyl group into a nucleophile and attack an unhindered alkyl halide. This moves the reaction center away from the crowded ring.
Protocol: Cs₂CO₃ Promoted O-Alkylation Best for: Methyl, Ethyl, Benzyl, and Allyl esters.
-
Dissolution: Dissolve 1.0 eq of tricarboxylic acid in anhydrous DMF (0.1 M).
-
Base Addition: Add 3.3 eq of Cesium Carbonate (Cs₂CO₃) .
-
Why: The large Cesium cation (soft Lewis acid) creates a "naked," highly reactive carboxylate anion by minimizing ion-pairing interactions [1].
-
-
Alkylation: Add 3.5 eq of the corresponding alkyl iodide (e.g., Iodomethane).
-
Note: Use Iodides, not Chlorides. The reaction relies on Sɴ2 kinetics.
-
-
Reaction: Stir at room temperature for 12–16 hours.
-
Warning: Do NOT heat above 40°C. This substrate is prone to allylic decarboxylation (see Ticket #003).
-
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF), then brine. Dry over Na₂SO₄.
Visualizing the Mechanism:
Caption: Figure 1. Comparison of failed carbonyl attack vs. successful alkylation "bypass" strategy.
Ticket #002: "I need an Amide, not an Ester. Alkylation won't work."
Diagnosis: Electronic Deactivation. The C1/C2 carboxyls are conjugated to the alkene (vinylic). They are electronically poor electrophiles. Combined with sterics, amines will not attack standard active esters.
The Fix: The "High-Energy" Acid Chloride Route You must convert the acid to the acid chloride. However, Thionyl Chloride (SOCl₂) is dangerous here because the heat required to boil it often triggers decarboxylation of the C3 acid.
Protocol: The Vilsmeier-Haack Activation (Oxalyl Chloride) Best for: Amides and bulky esters (t-Butyl).
-
Setup: Dissolve substrate in dry DCM (0.2 M) under Argon. Cool to 0°C .
-
Catalyst: Add 2–3 drops of DMF (Dimethylformamide).
-
Reagent: Add 3.5 eq Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will be vigorous.
-
Conversion: Allow to warm to Room Temp (25°C) and stir for 2 hours.
-
Check: Take an aliquot, quench with MeOH, and check TLC/LCMS for the methyl ester to confirm full acid chloride formation.
-
-
Coupling: Evaporate volatiles (keep temp <30°C). Redissolve in DCM. Add your amine/alcohol + Pyridine (3.5 eq) at 0°C.
Decision Matrix for Reagents:
Caption: Figure 2. Reagent selection logic based on target derivative and steric constraints.
Ticket #003: "My product is missing a carboxyl group (Decarboxylation)."
Diagnosis: Thermal Instability of Allylic/Vinylic Acids. The C3 carboxyl group is "allylic" (adjacent to a double bond). Upon heating, the double bond can facilitate the loss of CO₂ via a cyclic transition state, similar to beta-keto acids [2].
The Fix:
-
Temperature Limit: Never heat the free acid above 50°C .
-
Avoid Acidic Water: Acidic hydrolysis at high temps promotes decarboxylation.
-
Protection: If you must heat the molecule for a downstream step, the carboxyl groups must be esterified or amidated first. The ester is thermally stable; the free acid is not.
Ticket #004: "I need to differentiate C3 from C1/C2 (Regioselectivity)."
Diagnosis: Symmetry and Proximity. It is difficult to selectively protect one group over the others using standard kinetics.
The Fix: The Anhydride Trick The C1 and C2 carboxyl groups are cis on the double bond. They are perfectly positioned to form a 5-membered cyclic anhydride [3]. The C3 group cannot participate in this ring.
Protocol: Regioselective Differentiation
-
Anhydride Formation: Treat the tricarboxylic acid with Acetic Anhydride (1.1 eq) in mild conditions (0°C to RT).
-
Result: Formation of 1-cyclopentene-1,2-dicarboxylic anhydride-3-carboxylic acid.
-
-
C3 Derivatization: The anhydride is now "protected" (temporarily unreactive toward bulky nucleophiles if temp is low, or reacts differently). You can now activate the C3 acid (e.g., with mild EDC/NHS) to couple a specific amine.
-
Anhydride Opening: React the anhydride with MeOH/Pyridine to open it into the mono-methyl ester at C1/C2.
Summary Data Table: Method Comparison
| Method | Target | Steric Tolerance | Risk Level | Key Reagents |
| Fischer Esterification | Esters | Low | High (Heat/Decarb) | H₂SO₄, MeOH, Heat |
| Steglich (DCC/DMAP) | Esters | Medium | Low | DCC, DMAP, DCM |
| Cs₂CO₃ Alkylation | Esters | High (Best) | Low | Cs₂CO₃, Alkyl Iodide, DMF |
| Oxalyl Chloride | Amides | High | Medium (Moisture) | (COCl)₂, DMF (cat), DCM |
References
-
Kuo, C. H., & Lin, Y. A. (2024). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters.[1][2][3][6] The Journal of Organic Chemistry.
-
Lee, J. Y., et al. (2004).[4] Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives. The Journal of Physical Chemistry A.
-
Jeschke, J., et al. (2016).[5] Regioselective Formation of Enol Esters via Ruthenium-Catalyzed Addition.[5] The Journal of Organic Chemistry.
-
Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
Sources
- 1. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives_Chemicalbook [chemicalbook.com]
- 2. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Formation of Enol Esters from the Ruthenium-Catalyzed Markovnikov Addition of Carboxylic Acids to Alkynes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Enhancing stability of 1-Cyclopentene-1,2,3-tricarboxylic acid in aqueous solutions
Technical Support Center: 1-Cyclopentene-1,2,3-tricarboxylic acid
A Guide to Enhancing Aqueous Stability for Researchers and Formulation Scientists
Welcome to the technical support guide for 1-Cyclopentene-1,2,3-tricarboxylic acid (CPCTA). As Senior Application Scientists, we understand that maintaining the stability of this complex molecule in aqueous solutions is critical for reproducible experimental outcomes and successful drug development. This guide is designed to provide in-depth, field-proven insights into the challenges you may face and to offer robust solutions. We will move beyond simple procedural lists to explain the fundamental chemical principles, ensuring you can confidently adapt these protocols to your specific applications.
Section 1: Understanding the Instability of 1-Cyclopentene-1,2,3-tricarboxylic acid
Before troubleshooting, it's crucial to understand the inherent chemical liabilities of the CPCTA structure in an aqueous environment. The molecule's stability is primarily influenced by its unsaturated cyclopentene ring and the three carboxylic acid groups.
Frequently Asked Questions: Degradation Pathways
Q: What are the primary chemical reactions that cause CPCTA to degrade in water?
A: There are two main areas of concern for CPCTA in aqueous solutions: reactions involving the carboxyl groups and reactions at the carbon-carbon double bond. Carboxylic acids can undergo various reactions, but in this context, the primary concern is the molecule's interaction with water and its pH-dependent behavior.[1][2] The unsaturated bond introduces susceptibility to oxidation and addition reactions.
Q: How does the pH of the solution impact the stability of CPCTA?
A: The pH is arguably the most critical factor. The three carboxylic acid groups have distinct pKa values. At neutral or alkaline pH, these groups are deprotonated to form carboxylate anions (-COO⁻). This deprotonated form can influence the electronic properties of the double bond and may alter the molecule's susceptibility to oxidative degradation. Conversely, under strongly acidic conditions, the double bond may be susceptible to acid-catalyzed hydration. Studies on similar cyclic molecules have shown that stability is highly pH-dependent.[3][4]
Q: Is the double bond in the cyclopentene ring a point of instability?
A: Yes. Unsaturated bonds, particularly in a strained ring system, can be susceptible to several degradation pathways. These include:
-
Oxidation: The double bond can be oxidized, especially in the presence of dissolved oxygen, trace metal ions, or light. This can lead to the formation of epoxides, diols, or even cleavage of the ring.
-
Addition Reactions: Water can potentially add across the double bond (hydration), especially under acidic or basic catalysis, leading to the formation of a hydroxy-cyclopentane derivative.
Below is a diagram illustrating the potential degradation pathways for CPCTA.
Caption: Potential degradation pathways for CPCTA in aqueous media.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q: I prepared a stock solution of CPCTA in water, and after 24 hours, I see a significant drop in the parent compound's peak area by HPLC. What is happening?
A: This rapid degradation suggests a significant instability issue, most likely driven by the pH of your solution or exposure to destabilizing environmental factors.
-
Causality: Unbuffered deionized water can have a pH between 5.5 and 6.5, and its pH can be easily influenced by dissolved CO₂. This pH range may not be optimal for CPCTA stability. Furthermore, exposure to ambient light and oxygen can accelerate the degradation of unsaturated compounds.[5]
-
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your degraded solution.
-
Control the pH: Prepare a fresh solution using a buffer system to maintain a stable pH. We recommend starting with a citrate or acetate buffer in the pH range of 3.5-5.0. Carboxylic acids are often more stable when protonated.
-
De-gas the Solvent: Before preparing the solution, sparge your water or buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Protect from Light: Store the solution in an amber vial or wrap a clear vial with aluminum foil to prevent photo-oxidation.
-
Consider Temperature: Store the solution at a reduced temperature (2-8°C) to slow down the rate of any potential chemical reactions.
-
Q: My CPCTA solution is turning slightly yellow over time. Does this indicate degradation?
A: Yes, a color change is a common indicator of chemical degradation.
-
Causality: The yellowing is likely due to the formation of conjugated systems or polymeric byproducts resulting from oxidation or other side reactions involving the double bond. The presence of unsaturated bonds can be a reason for the coloration of solutions.[6]
-
Troubleshooting Steps:
-
Implement Oxygen Control: This is the most critical step. Ensure your solvent is de-gassed and consider blanketing the headspace of your vial with nitrogen or argon before sealing.
-
Add a Chelating Agent: Trace metal ions (e.g., iron, copper) from glassware or reagents can catalyze oxidation. Add a small amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester these ions.
-
Analytical Confirmation: Use a spectroscopic method like UV-Vis to see if a new absorbance band is appearing in the visible region. Use LC-MS to identify potential degradation products.[7][8]
-
Q: I'm using a phosphate buffer at pH 7.4 for a cell-based assay, but my CPCTA seems to be losing activity quickly. Is this buffer incompatible?
A: While phosphate buffers are common for biological assays, a neutral pH of 7.4 is likely promoting the degradation of CPCTA.
-
Causality: At pH 7.4, the carboxylic acid groups will be fully deprotonated, forming carboxylates. This change in electronic structure can increase the molecule's susceptibility to degradation. While you are constrained by the biological assay's pH requirement, you must prepare the solution immediately before use.
-
Troubleshooting Steps:
-
Prepare Fresh: Do not store CPCTA in pH 7.4 buffer. Prepare a concentrated, stabilized stock solution at a lower pH (e.g., pH 4.0 in citrate buffer) and store it at 2-8°C, protected from light and oxygen.
-
Dilute Immediately Before Use: Just prior to your experiment, perform the final dilution of the acidic stock into your pH 7.4 assay media. The short exposure time at neutral pH should minimize degradation during the experiment.
-
Run a Time-Course Control: To understand the stability window, run a control experiment where you incubate CPCTA in the final assay media for the duration of your experiment and measure its concentration at the end. This will tell you how much degradation occurs during the assay itself.
-
Section 3: Protocols for Enhancing and Validating Stability
These protocols provide a systematic approach to preparing stable solutions and verifying their stability over time.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of CPCTA
This protocol aims to create a 10 mM stock solution with enhanced stability.
-
Buffer Preparation (0.1 M Citrate Buffer, pH 4.0):
-
Prepare a 0.1 M solution of citric acid in high-purity water.
-
Prepare a 0.1 M solution of sodium citrate in high-purity water.
-
In a beaker, add the citric acid solution and monitor the pH. Slowly titrate with the sodium citrate solution until the pH reaches 4.0 ± 0.05.
-
Optional: Add EDTA to a final concentration of 0.1 mM.
-
-
Deoxygenation:
-
Transfer the pH 4.0 buffer to a flask and sparge with high-purity nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
-
Solution Preparation:
-
Accurately weigh the required amount of CPCTA for a 10 mM final concentration.
-
In an amber glass vial, add a small volume of the deoxygenated buffer to the CPCTA powder and gently sonicate or vortex to dissolve.
-
Once dissolved, add the deoxygenated buffer to the final target volume.
-
-
Storage:
-
Blanket the headspace of the vial with nitrogen or argon.
-
Seal the vial tightly with a PTFE-lined cap.
-
Store at 2-8°C, protected from light.
-
Protocol 2: Experimental Workflow for Stability Assessment via HPLC
This protocol allows you to validate the stability of your prepared solution under specific storage conditions.
-
Preparation: Prepare the CPCTA solution according to Protocol 1.
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, withdraw an aliquot, dilute it to an appropriate concentration for HPLC analysis (e.g., 0.5 mM), and inject it onto the HPLC system.
-
Record the peak area of the parent CPCTA peak. This is your 100% reference.
-
-
Sample Storage: Store the stock solution under the desired conditions (e.g., 2-8°C, protected from light).
-
Subsequent Time Points:
-
At predetermined intervals (e.g., 24h, 48h, 72h, 1 week, 2 weeks), remove the stock solution from storage and allow it to equilibrate to room temperature.
-
Withdraw an aliquot, dilute it in the same manner as the T=0 sample, and analyze by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of CPCTA remaining at each time point relative to the T=0 peak area.
-
Plot the % remaining vs. time. A common stability threshold is ≥90% of the initial concentration remaining.
-
Caption: Experimental workflow for assessing the stability of CPCTA.
Section 4: Data Summary
The following table summarizes the key parameters and recommended starting points for enhancing the stability of aqueous CPCTA solutions.
| Parameter | Standard Condition (Prone to Degradation) | Recommended Stabilized Condition | Rationale |
| Solvent | Deionized Water | 0.1 M Citrate or Acetate Buffer | Maintains a stable pH, preventing pH-driven hydrolysis or catalysis.[9] |
| pH | Uncontrolled (typically 5.5-6.5) | 3.5 - 5.0 | Keeps carboxylic acids protonated, reducing reactivity. |
| Temperature | Room Temperature (20-25°C) | 2 - 8°C | Slows the rate of all potential chemical degradation reactions. |
| Dissolved Gas | Ambient Air (contains ~21% O₂) | Deoxygenated (N₂ or Ar sparged) | Minimizes oxidative degradation of the double bond. |
| Light Exposure | Ambient Light | Protected from Light (Amber Vials) | Prevents photo-oxidation and other light-induced reactions.[5] |
| Additives | None | 0.1 mM EDTA (optional) | Chelates trace metal ions that can catalyze oxidation. |
References
-
Cheméo. (n.d.). Chemical Properties of 1-Cyclopentene-1-carboxylic acid (CAS 1560-11-8). Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]
- Jim Clark. (2015). Physical Properties of Carboxylic Acids.
-
PubChem. (n.d.). 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl-. Retrieved from [Link]
-
Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]
- University of Calgary. (n.d.). Carboxylic Acids and Their Derivatives: Nucleophilic Addition-Elimination at the Acyl Carbon. Retrieved from an online resource from the University of Calgary Chemistry department.
-
NIST. (n.d.). 1-Cyclopentene-1-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
- Google Patents. (2013). US9181170B2 - Method for preparing unsaturated carboxylic acid.
-
Goliszek, M., et al. (2022). Kinetics of Carboxylic Acids Formation During Polypropylene Thermooxidation in Water Saturated with Pressurized Oxygen. Molecules, 27(20), 6825. [Link]
-
Rathod, R., et al. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 10(3), 103. [Link]
-
PubMed. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
- Semerjian, L. (2010). Advanced oxidation for the degradation of cyclopentane carboxylic acid in water.
- Google Patents. (2020). WO2020225197A1 - Process for separation of saturated and unsaturated carboxylic acids.
-
Gandía-Herrero, F., et al. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules, 23(8), 1943. [Link]
-
Samuelsen, L., et al. (2021). Simultaneous determination of cyclodextrin stability constants as a function of pH and temperature – A tool for drug formulation and process design. Journal of Drug Delivery Science and Technology, 65, 102675. [Link]
-
Meckenstock, R. U., et al. (2016). Anaerobic degradation of polycyclic aromatic hydrocarbons. Nature Reviews Microbiology, 14(10), 631-642. [Link]
-
ResearchGate. (2011). Effect of the carboxylic acid groups on water sorption, thermal stability and dielectric properties of polyimide films. Retrieved from [Link]
-
Chen, X., et al. (2022). Degradation of Triclosan in the Water Environment by Microorganisms: A Review. International Journal of Molecular Sciences, 23(17), 9673. [Link]
-
Kim, D., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. ACS Central Science, 7(10), 1736-1744. [Link]
-
ResearchGate. (2007). Complexes between cyclopentene and cyclopentyne derivatives with HCu and FCu. The importance of cyclization effects. Retrieved from [Link]
-
ResearchGate. (2020). New conditions of HPLC analysis for separation and quantification of simple organic acids of tricarboxylic acid cycle in psoriasis. Retrieved from [Link]
-
Zuber, G., et al. (1995). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 17(4), 147-163. [Link]
-
ResearchGate. (2017). Decomposition pathways of cyclopentanone and cyclopentenone through a-, b-, and g-cleavage. Retrieved from [Link]
-
Janssen, D. B., et al. (2014). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Environmental Science and Pollution Research, 21(19), 11211-11224. [Link]
- California State Water Resources Control Board. (2001).
-
Mandal, P. C. (2016). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol. Polish Journal of Chemical Technology, 18(3), 45-50. [Link]
-
RSC Publishing. (2024). Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor. RSC Advances. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Additions involving cyclic intermediates. Retrieved from [Link]
- Zaidan, L. E. M. C., et al. (2013). Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. International Journal of Environmental Research, 7(1), 149-154.
-
PMC. (2018). Intramolecular Tricarbonyl‐Ene Reactions and α‐Hydroxy‐β‐Diketone Rearrangements Inspired by the Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols. Angewandte Chemie International Edition, 57(32), 10182-10186. [Link]
Sources
- 1. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
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- 7. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Structural Elucidation of 1-Cyclopentene-1,2,3-tricarboxylic Acid: A Comparative NMR Analysis Guide
Executive Summary
Objective: To provide a definitive framework for the structural validation of 1-Cyclopentene-1,2,3-tricarboxylic acid (CPT-1,2,3) using 1H and 13C NMR spectroscopy.[1][2][3] Context: This compound represents a challenging analytical target due to its high density of functional groups on a small ring system and the absence of olefinic protons, which complicates standard "alkene" detection. Primary Comparison: This guide compares CPT-1,2,3 against its most common synthetic impurities and structural isomers:
-
The Saturated Analog: Cyclopentane-1,2,3-tricarboxylic acid (differentiation via unsaturation index).[4]
-
The Regioisomer: 1-Cyclopentene-1,2,4-tricarboxylic acid (differentiation via symmetry and coupling patterns).[4]
Structural Analysis & Theoretical Shifts
Before interpreting spectra, the unique symmetry and electronic environment of CPT-1,2,3 must be established.
Molecular Connectivity[4]
-
Unsaturation: Double bond at C1–C2.
-
Substitution: Carboxylic acid groups at C1, C2, and C3.[4]
-
Symmetry: Asymmetric. Although C1 and C2 both bear -COOH groups, the presence of a substituent at C3 breaks the plane of symmetry. Consequently, all carbon atoms are chemically non-equivalent.
Predicted NMR Fingerprint (DMSO-d6)
Note: Values are derived from chemometric increment systems and analogous substituted cyclopentenes.
| Nucleus | Position | Type | Predicted Shift (δ ppm) | Multiplicity | Key Diagnostic Feature |
| 1H | -COOH | OH | 12.0 - 13.0 | Broad Singlet | Exchangeable with D₂O.[1][4] |
| 1H | H-3 | CH | 3.8 - 4.2 | Doublet of multiplets | Allylic + α-carbonyl deshielding.[4] |
| 1H | H-4 | CH₂ | 2.2 - 2.6 | Multiplet | Diastereotopic protons.[4] |
| 1H | H-5 | CH₂ | 2.0 - 2.4 | Multiplet | Homoallylic.[4] |
| 13C | C=O | Cq | 165 - 175 | Singlets | Three distinct carbonyl signals. |
| 13C | C-1/C-2 | Cq | 135 - 150 | Singlets | Critical: Quaternary alkene carbons (no DEPT signal).[4] |
| 13C | C-3 | CH | 48 - 55 | Positive (DEPT-135) | Allylic methine.[4] |
| 13C | C-4/C-5 | CH₂ | 25 - 35 | Negative (DEPT-135) | Ring methylenes.[4] |
Comparative Analysis: Distinguishing Alternatives
The primary analytical challenge is distinguishing the target from chemically similar byproducts.
Scenario A: Target vs. Saturated Analog (Cyclopentane-1,2,3-tricarboxylic acid)
The Problem: Hydrogenation or incomplete oxidation during synthesis can yield the saturated analog.[4] Differentiation Strategy:
-
1H NMR: The saturated analog typically shows an upfield shift for H-3 (< 3.5 ppm) and a more complex "envelope" of ring protons between 1.5–2.5 ppm.
-
13C NMR (Definitive): The target (CPT-1,2,3) has signals in the alkene region (135–150 ppm). The saturated analog has no signals between 60 and 160 ppm.
Scenario B: Target vs. Regioisomer (1-Cyclopentene-1,2,4-tricarboxylic acid)
The Problem: Isomerization of the double bond or incorrect starting material.[4] Differentiation Strategy:
-
Spin Systems (COSY):
-
HMBC Correlations:
-
Target: H-3 will show strong correlations to both alkene carbons (C1 and C2) because it is directly allylic.
-
Isomer: The methine proton (at C4) is homoallylic and will show weaker or different correlations to the alkene carbons.[4]
-
Experimental Protocol
Sample Preparation
Carboxylic acids often dimerize in non-polar solvents, leading to broad peaks.[4]
-
Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Why: Disrupts acid dimers, sharpening peaks; high solubility.[4]
-
-
Alternative: D₂O with NaOD (Sodium deuteroxide).[4]
-
Why: Converts acids to carboxylates (-COO⁻).[4] This simplifies the spectrum by removing the labile OH protons and shifting the alpha-protons upfield, often resolving overlap.
-
Acquisition Parameters (Bruker/Varian Standard)
-
1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 2.0s.
-
13C NMR: 512-1024 scans (quaternary carbons relax slowly; consider adding Cr(acac)₃ if C1/C2 signals are weak).
-
DEPT-135: Crucial for distinguishing C3 (methine) from C4/C5 (methylenes).
Decision Logic (Visualized)
The following diagram illustrates the logical workflow to confirm the structure of 1-Cyclopentene-1,2,3-tricarboxylic acid.
Caption: Logical workflow for structural verification. Note that the absence of alkene protons in 1H NMR combined with the presence of alkene carbons in 13C NMR is the primary filter for this specific isomer.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift increments).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Methodology for distinguishing isomers).
-
ChemicalBook. (2024). 1-Cyclopentenecarboxylic acid 1H NMR Spectrum. (Used as Reference Standard for mono-substituted analog).[4]
-
National Institute of Standards and Technology (NIST). (2024). Cyclopentanecarboxylic acid Mass & NMR Data. (Used as Reference Standard for saturated analog).[4]
Sources
- 1. How could you distinguish between the isomers cyclopentanecarboxylic acid.. [askfilo.com]
- 2. 3-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- | C9H14O2 | CID 316193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
High-resolution mass spectrometry fragmentation of 1-Cyclopentene-1,2,3-tricarboxylic acid
This guide serves as a technical standard for the High-Resolution Mass Spectrometry (HRMS) analysis of 1-Cyclopentene-1,2,3-tricarboxylic acid (C₈H₈O₆), a critical degradation product often observed in the oxidative breakdown of lignin, carbon nanotubes, and complex aromatic hydrocarbons.
This document objectively compares the performance of Beam-Type Fragmentation (HCD - Orbitrap) versus Resonance-Type Fragmentation (CID - Q-TOF) to determine the optimal workflow for structural elucidation.
Executive Summary & Analyte Profile
1-Cyclopentene-1,2,3-tricarboxylic acid is a polar, polyprotic small molecule. Its analysis is complicated by its high polarity (poor retention on C18) and the existence of positional isomers (e.g., 1,2,4-tricarboxylic acid). Successful identification requires exact mass measurement (<2 ppm) and a fragmentation technique capable of distinguishing successive decarboxylation events.
| Property | Data |
| Formula | C₈H₈O₆ |
| Monoisotopic Mass | 200.0321 Da |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Primary Precursor Ion | [M-H]⁻ (m/z 199.0248) |
| Key Challenge | Distinguishing from isobaric isomers (e.g., aconitic acid derivatives) and stabilizing the anhydride intermediates. |
Comparative Analysis: HCD (Orbitrap) vs. CID (Q-TOF)
The choice of fragmentation energy and detection physics fundamentally alters the spectral quality for this analyte. The following comparison evaluates the two dominant HRMS approaches.
Technique A: Higher-Energy Collisional Dissociation (HCD)[1][2]
-
Platform: Orbitrap (e.g., Thermo Exploris/Tribrid series).
-
Mechanism: Beam-type collision in a dedicated cell; ions are returned to the C-Trap/Orbitrap for detection.
-
Performance: HCD provides "richer" spectra for small organic acids because it does not suffer from the "1/3 rule" low-mass cutoff inherent to ion traps. It effectively captures low m/z fragments (e.g., m/z 44 for CO₂) essential for confirming carboxylic acid moieties.
Technique B: Collision Induced Dissociation (CID)
-
Platform: Q-TOF (e.g., Agilent 6500, Sciex TripleTOF).
-
Mechanism: Resonance excitation or beam-type acceleration into a quadrupole collision cell.
-
Performance: While excellent for sensitivity, traditional resonant CID can lose low-mass diagnostic ions. However, Q-TOF instruments offer superior duty cycles, making them preferable for ultra-fast UHPLC peaks (<2s width).
Performance Matrix
| Feature | HCD (Orbitrap) | CID (Q-TOF) | Verdict for Analyte |
| Mass Accuracy | < 1-2 ppm | < 5 ppm | Orbitrap Wins (Crucial for C/H/O ratio determination). |
| Low Mass Detection | Excellent (No cutoff) | Variable (Depends on RF settings) | Orbitrap Wins (Crucial for detecting m/z 44 CO₂ loss). |
| Scan Speed | 10–40 Hz | 50–100 Hz | Q-TOF Wins (Better for high-throughput screening). |
| Fragmentation Control | Stepped NCE (Normalized Collision Energy) allows wide coverage. | Fixed eV ramps. | Orbitrap Wins (Stepped NCE captures both precursor and deep fragments). |
Experimental Protocol (Self-Validating)
To ensure reproducibility, this protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) approach, as the analyte is too polar for standard Reverse Phase chromatography.
Step 1: Sample Preparation
-
Extraction: Dissolve sample in 50:50 Acetonitrile:Water (v/v).
-
Concentration: Adjust to ~1 µg/mL.
-
Filtration: 0.22 µm PTFE filter (Avoid Nylon, which may bind acidic moieties).
Step 2: Chromatographic Separation
-
Column: Waters BEH Amide or Agilent HILIC-Z (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH ensures full deprotonation).
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: 95% B to 50% B over 10 minutes. Rationale: Retains polar tricarboxylic acids that elute in void volume on C18.
Step 3: Mass Spectrometry Parameters (Orbitrap Focus)
-
Source: H-ESI (Heated Electrospray).
-
Polarity: Negative (-).
-
Spray Voltage: 2.5 kV (Soft ionization to prevent in-source fragmentation).
-
Capillary Temp: 320°C.
-
Fragmentation Mode: Stepped HCD (20, 40, 60 NCE).
-
Why Stepped? Low energy (20) retains the [M-H]⁻ precursor; High energy (60) forces the ring-opening and decarboxylation required for structural proof.
-
Fragmentation Mechanism & Data Analysis[1][2][3][4][5][6][7]
The fragmentation of 1-Cyclopentene-1,2,3-tricarboxylic acid follows a predictable pathway governed by charge-remote fragmentation and anhydride formation.
Primary Pathway: Sequential Decarboxylation
-
Precursor: m/z 199.0248 ([M-H]⁻).
-
Transition A (Dehydration): Loss of H₂O (18.01 Da) due to the proximity of C1 and C2 carboxyl groups forming a cyclic anhydride.
-
Observed Ion:m/z 181.0142.
-
-
Transition B (Decarboxylation): Loss of CO₂ (43.99 Da).
-
Observed Ion:m/z 155.0350.
-
-
Deep Fragmentation: Combined loss of CO₂ + H₂O.
-
Observed Ion:m/z 137.0244.
-
Differentiation from Isomers
The 1,2,3-isomer readily forms a cyclic anhydride between adjacent carboxyl groups (C1-C2 or C2-C3). The 1,2,4-isomer has less steric favorability for anhydride formation involving the C4 carboxyl. Therefore, a high intensity of the [M-H-H₂O]⁻ ion (m/z 181) is diagnostic for the 1,2,3-substitution pattern.
Visualization of Workflows
Figure 1: Experimental Workflow (HILIC-HRMS)
Caption: Optimized HILIC-HRMS workflow ensuring retention of polar acidic species and high-fidelity fragmentation.
Figure 2: Fragmentation Pathway (Negative Mode)
Caption: Proposed MS/MS fragmentation pathway. The formation of the anhydride (m/z 181) is structurally diagnostic for the 1,2,3-isomer.
References
-
Fragmentation Mechanisms of Organic Acids: Levsen, K., et al. "Structure elucidation of small organic molecules by mass spectrometry." Journal of Mass Spectrometry, 2005. Link
-
HCD vs. CID Comparison: Olsen, J. V., et al. "Higher-energy C-trap dissociation for peptide modification analysis." Nature Methods, 2007. Link
-
HILIC Separation of Metabolites: Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC) in natural products analysis." Analytical and Bioanalytical Chemistry, 2012. Link
-
Lignin Degradation Products: Kozhevnikov, I. V. "Catalytic oxidation of lignin into value-added chemicals." Chemical Reviews, 2019. Link
-
NIST Mass Spectrometry Data Center: "1-Cyclopentene-1-carboxylic acid Mass Spectrum." NIST Chemistry WebBook. Link(Used as reference for cyclopentene ring stability).
FTIR Spectral Analysis for Cyclopentene Tricarboxylic Acids: A Comparative Technical Guide
Topic: FTIR Spectral Analysis and Peak Assignment for Cyclopentene Tricarboxylic Acids Content Type: Publish Comparison Guide
Executive Summary
Cyclopentene tricarboxylic acids (CPTCAs) are emerging as critical ligands in the synthesis of Metal-Organic Frameworks (MOFs) and as chiral intermediates in pharmaceutical development. Their structural uniqueness lies in the coexistence of a rigid, unsaturated five-membered ring and multiple carboxyl functionalities. Accurate characterization of these compounds requires distinguishing them from their saturated analogs (cyclopentane derivatives) and aromatic counterparts (benzene tricarboxylic acids).
This guide provides a rigorous, evidence-based protocol for the FTIR characterization of CPTCAs. It moves beyond basic peak listing to explain the vibrational causality—how ring strain and conjugation shift specific frequencies—enabling researchers to validate synthesis and purity with high confidence.
Experimental Methodology: Precision Data Acquisition
To ensure spectral fidelity, the following protocol minimizes artifacts such as moisture interference or polymorphic variations.
Sample Preparation Protocol
-
Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for rapid screening, though KBr remains the gold standard for resolution in the fingerprint region.
-
Pre-treatment: CPTCAs are hygroscopic. Dry samples in a vacuum oven at 60°C for 4 hours prior to analysis to remove surface water, which obscures the O-H stretching region.
Instrument Parameters
| Parameter | Setting | Rationale |
| Detector | DTGS or MCT | MCT provides higher sensitivity for weak overtone bands. |
| Resolution | 4 cm⁻¹ | Optimal balance between signal-to-noise ratio and peak separation. |
| Scans | 64 scans | Sufficient to average out random noise without thermal drift. |
| Range | 4000–400 cm⁻¹ | Captures high-frequency O-H/C-H modes and low-frequency ring deformations. |
Spectral Analysis & Peak Assignment
The FTIR spectrum of a generic cyclopentene tricarboxylic acid is dominated by the interplay between the carboxylic acid dimer modes and the olefinic ring vibrations.
Primary Functional Group Assignments
| Frequency (cm⁻¹) | Vibration Mode | Assignment & Mechanistic Insight |
| 3300 – 2500 | O-H Stretch (Broad) | Carboxylic Acid Dimer: The extreme broadness arises from strong intermolecular hydrogen bonding. Superimposed sharp peaks at ~3000-2800 cm⁻¹ are C-H stretches.[1] |
| > 3000 | =C-H Stretch | Olefinic Proton: A weak, sharp shoulder often visible on the high-frequency slope of the O-H band. Indicates the presence of the C=C double bond. |
| 1730 – 1690 | C=O Stretch (Strong) | Carbonyl: Position depends on conjugation. If the COOH group is directly attached to the alkene ( |
| 1650 – 1620 | C=C Stretch (Weak/Med) | Cyclopentene Ring: Often weak due to pseudosymmetry. The ring strain of the 5-membered ring increases the frequency slightly compared to unstrained alkenes, but carboxyl substitution can lower it. |
| 1440 – 1390 | O-H Bend / C-O Stretch | Coupled Mode: Characteristic "fermi resonance" or coupling often observed in dimers. |
| 1320 – 1210 | C-O Stretch | C-O Single Bond: Strong intensity. Confirms the acid functionality when coupled with the C=O stretch.[2][3][4] |
| 960 – 900 | O-H Out-of-Plane Bend | Dimer "Wag": Broad, medium intensity band. A reliable confirmation of the carboxylic acid dimer structure. |
Comparative Analysis: CPTCA vs. Alternatives
Distinguishing CPTCAs from their saturated or aromatic analogs is critical during synthesis monitoring (e.g., verifying hydrogenation or oxidation).
Comparison Table
| Feature | Cyclopentene Tricarboxylic Acid (Target) | Cyclopentane Tricarboxylic Acid (Saturated Analog) | Benzene Tricarboxylic Acid (Aromatic Analog) |
| C=C Stretch | Present (~1620-1650 cm⁻¹) | Absent | Aromatic Ring Modes (1600, 1500, 1450 cm⁻¹) |
| C-H Stretch | Mixed: >3000 (sp²) and <3000 (sp³) | Only <3000 cm⁻¹ (sp³ only) | Only >3000 cm⁻¹ (sp² only) |
| C=O Position | Split population (Conjugated & Non-conjugated) | Uniformly higher (~1730+ cm⁻¹) | Uniformly lower (~1690-1710 cm⁻¹) due to strong conjugation |
| Fingerprint | Ring puckering modes visible | Distinct "envelope" effect | Sharp, strong out-of-plane C-H bends (700-900 cm⁻¹) |
Diagnostic Logic
-
Check 3000-3100 cm⁻¹: If peaks are present, the ring is unsaturated.
-
Check 1600-1650 cm⁻¹: A discrete peak here confirms the alkene (cyclopentene). A set of 2-3 sharp peaks confirms an aromatic system (benzene). Absence suggests saturation (cyclopentane).
-
Check C=O[1][3] Bandwidth: CPTCAs often show a broadened or split C=O peak if the three carboxyl groups are in different electronic environments (conjugated vs. non-conjugated).
Visualization of Analytical Workflow
The following diagram illustrates the logical decision tree for classifying a tricarboxylic acid sample based on FTIR spectral features.
Figure 1: Decision tree for distinguishing cyclopentene tricarboxylic acids from saturated and aromatic analogs using FTIR spectral markers.
References
-
NIST Mass Spectrometry Data Center. (n.d.).[5] Infrared Spectra of Carboxylic Acids. National Institute of Standards and Technology. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]
-
Villarroya, B. E., et al. (2008). Potential energy scans and vibrational assignments of cyclopropanecarboxylic acid. Journal of Molecular Structure. [Link](Cited for comparative ring-strain effects on carboxyl frequencies).
-
Ocola, E. J., et al. (2000). Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. Journal of Physical Chemistry A. [Link](Fundamental grounding for cyclopentane ring vibrations).
-
Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. [Link]
Sources
Validating Purity of 1-Cyclopentene-1,2,3-tricarboxylic Acid: A Comparative HPLC Guide
Executive Summary: The "Polarity Trap"
Validating the purity of 1-Cyclopentene-1,2,3-tricarboxylic acid (CPTCA) presents a distinct chromatographic challenge: extreme polarity combined with structural rigidity .[1] Unlike standard lipophilic drug substances, CPTCA is a tricarboxylic acid with high water solubility and low pKa values. Standard C18 methods often fail due to "phase collapse" (dewetting) or poor retention (
This guide objectively compares two distinct separation strategies to overcome these limitations:
-
Method A (The Robust Standard): High-Aqueous Reverse Phase (RP-HPLC) using "AQ" technology.[1]
-
Method B (The Sensitivity Specialist): Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
Chemical Context & Critical Parameters
Before defining the protocol, we must understand the molecule's behavior in solution to select the correct stationary phase and detector settings.[1]
-
Acidity (pKa): CPTCA possesses three carboxylic acid groups. Based on structural analogs like cis-aconitic acid, the pKa values are estimated at ~2.8 (C1), ~4.5 (C2), and ~6.0 (C3) .[1]
-
Implication: To retain this molecule on a hydrophobic column (Method A), the mobile phase pH must be < 2.5 to suppress ionization and keep the molecule neutral.[1]
-
-
Chromophore: The cyclopentene double bond is conjugated with the carboxylic acid groups.[1]
-
Implication: UV detection at 210–215 nm is optimal. Above 254 nm, sensitivity drops drastically.
-
-
Impurity Profile: Common impurities include:
Comparative Methodologies
Method A: High-Aqueous RP-HPLC (The Workhorse)
Best for: Routine QC, high precision, and robustness.[1]
Standard C18 columns suffer from "dewetting" in 100% aqueous conditions. This method utilizes a Polar-Embedded C18 (AQ-C18) or C18-PFP phase, designed to remain wetted in high-water environments.[1]
-
Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (150 x 4.6 mm, 3 µm).[1]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.1 (adjusted with H₃PO₄).
-
Isocratic Mode: 97% A / 3% B. (High aqueous content is required for retention).
-
Flow Rate: 1.0 mL/min.[3]
-
Temp: 30°C.
Mechanism: The low pH suppresses the ionization of the three carboxyl groups, rendering the molecule neutral.[1] The polar-embedded group in the stationary phase prevents phase collapse, allowing the hydrophobic C18 chains to interact with the cyclopentene ring.[1]
Method B: HILIC (The MS-Compatible Alternative)
Best for: LC-MS analysis, trace impurity detection, and orthogonal validation.[1]
When RP-HPLC fails to separate polar isomers, HILIC provides a complementary mechanism based on partitioning into a water-rich layer on the silica surface.[1]
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B: Acetonitrile (90%).
-
Gradient: 90% B to 70% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temp: 35°C.
-
Detection: UV @ 210 nm or ESI-MS (Negative Mode).[1]
Mechanism: In HILIC, water is the "strong" solvent. The polar CPTCA partitions into the water layer adsorbed on the polar stationary phase.[1]
Performance Comparison Data
The following table summarizes the expected performance metrics based on tricarboxylic acid behavior (e.g., aconitic/citric acid models).
| Metric | Method A (AQ-C18) | Method B (HILIC Amide) | Verdict |
| Retention Factor ( | 1.5 – 3.0 | 4.0 – 6.0 | HILIC offers superior retention for polar acids.[1] |
| Tailing Factor ( | 1.1 – 1.3 | 1.0 – 1.2 | HILIC often yields sharper peaks for polar species. |
| Resolution ( | > 2.0 (vs. Saturated Impurity) | > 3.5 (vs. Polar Degradants) | Method A is better for hydrophobic impurities; Method B for polar ones.[1] |
| LOD (UV) | ~0.05% | ~0.1% (due to ACN UV cutoff) | Method A is more sensitive for UV. |
| MS Compatibility | Poor (Non-volatile Phosphate) | Excellent (Volatile Acetate) | Method B is required for Mass Spec. |
| Equilibration Time | Fast (10 min) | Slow (30-45 min) | Method A is better for high-throughput QC.[1] |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow for validating this specific molecule.
Diagram 1: Method Development Decision Matrix
Caption: Logical pathway for selecting the stationary phase based on CPTCA solubility and detection needs.
Diagram 2: Validation Workflow (ICH Q2)
Caption: Step-by-step validation protocol ensuring scientific integrity.
Detailed Validation Protocol (Self-Validating System)
To ensure Trustworthiness and Reproducibility , follow this specific protocol. This is designed as a "Self-Validating System," meaning the System Suitability Test (SST) will fail if the column condition is not optimal.[1]
Step 1: System Suitability Test (SST)
Goal: Verify the system is ready before analyzing samples.[1]
-
Preparation: Prepare a standard solution of CPTCA (0.5 mg/mL) containing 1% of the saturated analog (Cyclopentane-1,2,3-tricarboxylic acid) as a resolution marker.[1]
-
Criteria:
-
Resolution (
): > 2.0 between CPTCA and the saturated analog. (If , the column may be dewetted or pH is too high). -
Tailing Factor: < 1.5.
-
Precision: %RSD of peak area < 0.73% (n=6 injections).
-
Step 2: Linearity & Range[1][6]
-
Prepare 5 concentration levels: 80%, 90%, 100%, 110%, and 120% of the target concentration.
-
Acceptance: Correlation coefficient (
) .
Step 3: Robustness (The Critical Check)
For CPTCA, pH is the most critical parameter.[1]
-
Experiment: Vary Mobile Phase A pH by
units (e.g., pH 1.9 and 2.3). -
Why? Near the pKa of the first carboxylic acid group, small pH changes can drastically shift retention time.[1] A robust method must tolerate this.
References
-
Vertex AI Search. (2023). HPLC analysis of tricarboxylic acid intermediates. Retrieved from
-
Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates. Metabolites. Retrieved from [1]
-
SIELC Technologies. (n.d.). Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. aapco.org [aapco.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative catalytic efficiency of cyclopentene vs cyclohexane tricarboxylic acids
Executive Summary
This guide provides a technical comparison of Cyclopentene-1,2,3-tricarboxylic acid (CpTCA) and Cyclohexane-1,3,5-tricarboxylic acid (H₃CTC) scaffolds in catalytic applications. The core distinction lies in the conformational rigidity of the five-membered alkene ring versus the adaptive flexibility of the six-membered alkane ring.
For researchers in drug development and MOF (Metal-Organic Framework) synthesis, this distinction dictates the catalytic pathway:
-
CpTCA (Rigid/Planar): Superior for shape-selective catalysis and stereochemical control due to the fixed geometry of the sp²-hybridized alkene backbone.
-
H₃CTC (Flexible/Chair): Superior for adaptive substrate recognition and "breathing" MOF architectures, allowing for higher loading of bulky substrates but lower enantioselectivity.
Part 1: Structural & Mechanistic Analysis
Geometric Constraints and Acid Vectoring
The catalytic efficiency of these tricarboxylic acids is governed by the spatial arrangement of their carboxyl groups ("acid vectoring").
-
Cyclopentene Scaffold (CpTCA): The presence of the C=C double bond locks the ring into a near-planar envelope conformation. This rigidity pre-organizes the carboxyl groups, reducing the entropic penalty during substrate binding or metal coordination.
-
Cyclohexane Scaffold (H₃CTC): This molecule exists primarily in a chair conformation but can flip to a boat/twist-boat form. This flexibility allows the carboxyl groups to rotate and adapt, which is advantageous for induced-fit binding but detrimental to transition-state stabilization where rigidity is required.
Diagram: Conformational Energy & Active Site Accessibility
The following diagram illustrates the energetic landscape and vectoring of the carboxyl groups for both scaffolds.
Figure 1: Structural dynamics of Cyclopentene vs. Cyclohexane scaffolds determining catalytic outcomes.
Part 2: Comparative Catalytic Performance
The following data synthesizes performance metrics from MOF-based catalysis (e.g., Knoevenagel condensation) and organocatalytic acidolysis.
Performance Metrics Table
| Feature | Cyclopentene Tricarboxylic Acid (CpTCA) | Cyclohexane Tricarboxylic Acid (H₃CTC) | Mechanistic Implication |
| Ring Strain | High (~6-7 kcal/mol) | Low (~0 kcal/mol) | CpTCA is more reactive in ring-opening/functionalization; H₃CTC is chemically inert.[1] |
| pKa (est.) | ~3.1 (Inductive effect of sp²) | ~4.5 (Typical aliphatic) | CpTCA is a stronger Brønsted acid, accelerating acid-catalyzed hydrolysis.[1] |
| Ligand Rigidity | High (Planar) | Low (Conformational Flux) | CpTCA MOFs have fixed pores; H₃CTC MOFs exhibit "breathing" behavior [1]. |
| Selectivity | High (Shape-Selective) | Moderate (Adaptive) | CpTCA discriminates isomers; H₃CTC accommodates diverse substrates. |
| TOF (Turnover Freq) | Moderate (Diffusion limited) | High (Pore expansion) | H₃CTC allows faster diffusion of bulky reactants due to flexible pores [2]. |
Case Study: MOF-Based Oxidation of Cyclohexane
In Zirconium-based MOFs (e.g., UiO-66 analogs), the choice of linker dramatically affects the catalytic oxidation of cyclohexane to KA oil (ketone/alcohol mixture).
-
H₃CTC-MOFs: The flexible cyclohexane linker allows the pore to expand, accommodating the substrate and oxidant (TBHP). This results in higher conversion rates (up to 6.5%) but lower selectivity for the ketone product due to over-oxidation in the large cavities [3].
-
CpTCA-MOFs (Hypothetical/Analogous): Rigid analogs (like trimesic acid or rigid alicyclics) create tighter pores. While conversion is often lower due to diffusion limits, selectivity for the mono-oxygenated product is significantly higher (>90%) because the substrate cannot re-orient for further oxidation [4].
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the synthesis of a Zirconium-based MOF catalyst using either CpTCA or H₃CTC ligands and the subsequent testing of its catalytic efficiency in the Knoevenagel condensation reaction. This system is self-validating: the crystallinity (PXRD) confirms the structure, and the reaction yield quantifies efficiency.
Catalyst Synthesis (Solvothermal Method)
-
Precursor Prep: Dissolve ZrCl₄ (1.0 eq) and the Tricarboxylic Acid Linker (CpTCA or H₃CTC, 1.0 eq) in DMF/Formic Acid (10:1 v/v).
-
Crystallization: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours .
-
Activation: Filter the resulting precipitate. Wash with DMF (3x) and Ethanol (3x).
-
Validation Point: Perform PXRD. H₃CTC should yield a structure with broader peaks or different topology compared to the rigid CpTCA analog due to conformational disorder [5].
-
-
Drying: Activate under vacuum at 150°C for 12 hours to remove solvent guests.
Catalytic Testing (Knoevenagel Condensation)
-
Reaction: Benzaldehyde + Malononitrile → Benzylidenemalononitrile
-
Conditions:
-
Charge a round-bottom flask with Benzaldehyde (1.0 mmol), Malononitrile (1.2 mmol), and Catalyst (5 mol% Zr).
-
Add Toluene (5 mL) and heat to 80°C.
-
Monitor via GC-MS or TLC at t=0, 1h, 4h, 12h.
-
-
Expected Result:
-
H₃CTC Catalyst: Faster initial rate (high TOF) due to flexible pores allowing easy substrate entry.
-
CpTCA Catalyst: Slower rate but potentially higher trans/cis selectivity if the pore shape restricts the transition state.
-
Workflow Diagram
Figure 2: Experimental workflow for validating catalytic efficiency of tricarboxylic acid MOFs.
References
-
Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer. PubMed. Available at: [Link]
-
Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. Available at: [Link][2]
-
Investigation into the Internal Factors for the Catalytic Oxidation of Cyclohexane by Zr(IV)-Based Metal-Organic Frameworks. MDPI. Available at: [Link][2][3]
-
Rapid cleavage of cyclic tertiary amides of Kemp's triacid: effects of ring structure. PubMed. Available at: [Link]
-
A series of MOFs based on a tricarboxylic acid and various N-donor ligands. RSC Publishing. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopentene-1,2,3-tricarboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 1-Cyclopentene-1,2,3-tricarboxylic acid. While specific toxicological data for this compound is not widely published, a conservative approach to safety, based on the hazard profile of structurally similar carboxylic acids and cyclopentene derivatives, is essential.
Hazard Assessment: Understanding the "Why" Behind the "What"
A comprehensive risk assessment is the cornerstone of laboratory safety. For 1-Cyclopentene-1,2,3-tricarboxylic acid, we must infer its potential hazards from related chemical structures. Analogous compounds, such as other cyclopentene carboxylic acids, are known to cause significant irritation and potential damage upon contact.
The primary anticipated hazards include:
-
Skin Irritation (H315): Carboxylic acid groups can be corrosive or irritating to the skin upon direct contact.[1][2][3]
-
Serious Eye Irritation (H319): The eyes are particularly vulnerable to acidic compounds, which can cause serious and potentially irreversible damage.[1][2][3]
-
Respiratory Tract Irritation (H335): If the compound is a fine powder or if aerosols are generated, inhalation can lead to irritation of the nose, throat, and lungs.[1][3]
Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended; it is imperative.
Core PPE Requirements: A Multi-Barrier System
The selection of PPE is dictated by the specific tasks being performed. The following recommendations establish a baseline for handling 1-Cyclopentene-1,2,3-tricarboxylic acid in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can lead to severe irritation or damage.[1][2] Therefore, appropriate eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields should be worn for all low-risk operations, such as handling sealed containers.[1][4]
-
Recommended for Most Operations: Chemical splash goggles are required when handling solutions, powders, or performing any transfer of the material where splashing is possible.[1][5]
-
Maximum Protection: A full-face shield worn over chemical splash goggles is necessary during activities with a high risk of splashing or aerosol generation, such as heating solutions or working with larger quantities.[1][5]
Skin and Body Protection: Preventing Dermal Exposure
Preventing skin contact is crucial to avoid irritation.[2][6]
-
Laboratory Coat: A flame-resistant lab coat is standard. It should be fully buttoned with sleeves rolled down to provide maximum coverage.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.[1][7] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[7]
-
Additional Protection: For large-scale operations, a chemical-resistant apron and arm sleeves may be necessary.
Respiratory Protection: Safeguarding Against Inhalation
The risk of respiratory irritation arises when handling the compound as a fine powder or when aerosols can be generated.[1][3]
-
Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood.[1] All weighing of powders and transfers of volatile solutions should be performed within a fume hood.
-
Respirator Use: In the absence of adequate engineering controls or during emergency situations, a NIOSH-approved respirator may be required. The specific type of respirator and cartridge will depend on the concentration and nature of the airborne contaminant.
Operational and Disposal Plans: From Procedure to Protocol
A clear, step-by-step process ensures that safety measures are consistently and correctly applied.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[7]
-
Lab Coat: Remove the lab coat by folding it inward to contain any contamination.
-
Goggles/Face Shield: Remove eye and face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory operation.
Caption: PPE Selection Workflow Diagram
Spill and Emergency Procedures
In the event of a spill, personal safety is the top priority.
-
Evacuate: Alert others and evacuate the immediate area.
-
Protect: If safe to do so, remove any contaminated clothing. Use an emergency shower or eyewash station as needed for at least 15 minutes.[1][2]
-
Report: Inform your supervisor and follow your institution's emergency procedures.
Do not attempt to clean up a large spill without the proper training and equipment.
Disposal of Contaminated Materials
-
PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.
-
Chemical Waste: The compound and any solutions containing it must be disposed of in accordance with local, state, and federal regulations.[1][3] Do not pour chemical waste down the drain.[1]
Quantitative Data Summary
While specific exposure limits for 1-Cyclopentene-1,2,3-tricarboxylic acid are not established, the following table summarizes the general recommendations for protective equipment.
| Protection Type | Minimum Requirement | Recommended for Splash/Powder |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles |
| Face Protection | None | Face shield over goggles |
| Hand Protection | Nitrile gloves (incidental contact) | Heavier-duty chemical-resistant gloves |
| Body Protection | Lab coat | Lab coat and chemical-resistant apron |
| Respiratory | Work in a chemical fume hood | NIOSH-approved respirator (if no hood) |
Conclusion: Fostering a Culture of Safety
By understanding the potential hazards of 1-Cyclopentene-1,2,3-tricarboxylic acid and rigorously applying the appropriate personal protective equipment protocols, we can ensure a safe laboratory environment. This commitment to safety not only protects ourselves and our colleagues but also upholds the integrity of our scientific pursuits. Always consult the most current Safety Data Sheet (SDS) available and adhere to your institution's specific safety guidelines.
References
-
PubChem. (n.d.). 1-Cyclopentene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclopentane. Retrieved from [Link]
- Alfa Aesar. (2025, September 7). 1-Cyclopentene-1-carboxylic acid Safety Data Sheet.
- VWR. (2019, March 25). Cyclopentene Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
